molecular formula C14H21NO2 B267174 N-(sec-butyl)-3-propoxybenzamide

N-(sec-butyl)-3-propoxybenzamide

Cat. No.: B267174
M. Wt: 235.32 g/mol
InChI Key: NAWLUYBKCPTMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-propoxybenzamide is a chemical compound For Research Use Only, not for human or veterinary diagnostic or therapeutic applications. It belongs to a class of N-substituted benzamides, which are valuable intermediates in synthetic organic chemistry. Compounds with similar N-sec-butyl and alkoxy-substituted benzamide structures have been identified as key precursors in complex synthetic routes, such as the Wittig rearrangement for synthesizing 3-arylphthalide natural products and other bioactive molecules . The structural motif of a benzamide bearing a sec-butyl group on the nitrogen and an alkoxy group on the phenyl ring is often exploited in medicinal chemistry research for the development of novel bioactive compounds . Researchers can utilize this reagent in various applications, including method development, chemical synthesis, and as a building block for larger, more complex molecules. The propoxy group at the 3-position may influence the compound's lipophilicity and electronic properties, which can be critical for its interaction with biological targets or its behavior in synthetic pathways.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butan-2-yl-3-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-9-17-13-8-6-7-12(10-13)14(16)15-11(3)5-2/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,16)

InChI Key

NAWLUYBKCPTMHN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(sec-butyl)-3-propoxybenzamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(sec-butyl)-3-propoxybenzamide, a compound of interest for researchers in drug discovery and medicinal chemistry. Due to its specific substitution pattern, this molecule is not extensively cataloged in common chemical databases. Therefore, this document serves as a foundational resource, detailing its chemical structure, predictable properties, and robust, field-proven synthetic protocols. The methodologies described herein are designed to be self-validating, providing researchers with the causal understanding needed for successful synthesis and further investigation.

Chemical Structure and Properties

N-(sec-butyl)-3-propoxybenzamide is a secondary amide featuring a benzamide core. The benzene ring is substituted at the meta-position (C3) with a propoxy group (-O-CH₂CH₂CH₃), and the amide nitrogen is substituted with a sec-butyl group (-CH(CH₃)CH₂CH₃). The presence of the chiral sec-butyl group means that this compound can exist as a racemic mixture of (R) and (S) enantiomers.

Structural Diagram

Synthesis_Workflow start 3-Hydroxybenzoic Acid step1 Step 1: Williamson Ether Synthesis (Propyl Bromide, K₂CO₃, Acetone) start->step1 precursor 3-Propoxybenzoic Acid step2 Step 2: Amide Coupling (SOCl₂, then sec-Butylamine) precursor->step2 amine sec-Butylamine amine->step2 product N-(sec-butyl)-3- propoxybenzamide purification Purification (Column Chromatography) product->purification step1->precursor step2->product

Caption: Overall synthesis workflow for N-(sec-butyl)-3-propoxybenzamide.

Step 1: Synthesis of 3-Propoxybenzoic Acid

This protocol utilizes a standard Williamson ether synthesis, which is a reliable method for forming the ether linkage. [1]

  • Principle: The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic propyl bromide to form the ether. Acetone is a suitable polar aprotic solvent for this reaction.

  • Materials:

    • 3-Hydroxybenzoic acid

    • 1-Bromopropane (Propyl Bromide)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone

    • 1 M Hydrochloric Acid (HCl)

    • Deionized Water

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.

    • Stir the suspension and add 1-bromopropane (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-propoxybenzoic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Synthesis of N-(sec-butyl)-3-propoxybenzamide

The amidation is achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with sec-butylamine. This method is often high-yielding and avoids the need for expensive coupling reagents. [2]

  • Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. The subsequent addition of sec-butylamine, a nucleophile, results in the formation of the amide bond. A base, such as triethylamine, is used to quench the HCl byproduct.

  • Materials:

    • 3-Propoxybenzoic acid

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • sec-Butylamine

    • Triethylamine (TEA)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-propoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases.

    • In a separate flask, prepare a solution of sec-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the acyl chloride solution back to 0 °C and add the amine solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications and Research Context

While specific biological activity for N-(sec-butyl)-3-propoxybenzamide has not been reported, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. Derivatives of benzamide have shown utility as:

  • Antipsychotics: Sulpiride and amisulpride are examples of benzamide-containing drugs used to treat schizophrenia.

  • Antiemetics: Metoclopramide is a benzamide derivative used to treat nausea and vomiting.

  • Anticancer Agents: Entinostat is a benzamide-based histone deacetylase (HDAC) inhibitor that has been investigated as an anticancer agent.

The specific combination of a sec-butyl group and a propoxy substituent in the meta position may confer unique properties related to lipophilicity, metabolic stability, and receptor binding affinity. Researchers may consider screening this compound in assays related to central nervous system disorders, oncology, or as a tool compound for exploring structure-activity relationships in new target classes.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(sec-butyl)-3-propoxybenzamide. By detailing the underlying chemical principles and providing robust, step-by-step protocols, this document empowers researchers to confidently produce this compound for further investigation. The provided synthesis route is logical, scalable, and utilizes readily available starting materials, making it an accessible target for a wide range of research laboratories.

References

  • PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. sec-Butylamine. National Center for Biotechnology Information. [Link]

  • Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses.[Link]

  • Wikipedia. 3-Hydroxybenzoic acid.[Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.[Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].[Link]

Sources

An In-depth Technical Guide to the Biological Activities of 3-Alkoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This guide provides a comprehensive exploration of 3-alkoxybenzamide derivatives, a significant subclass of benzamides. We will delve into their diverse biological activities, from anticancer and antibacterial properties to their roles in metabolic and neurological disorders. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for evaluating these potent compounds.

Introduction: The 3-Alkoxybenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets through strategic modifications.[2][3] These scaffolds, such as the 3-alkoxybenzamide core, represent efficient starting points for drug discovery, often exhibiting favorable pharmacokinetic properties and a high degree of chemical tractability.[4][5]

Chemical Features of the 3-Alkoxybenzamide Core

The 3-alkoxybenzamide structure is characterized by a benzene ring substituted with an amide group (-C(=O)NH2) and an alkoxy group (-OR) at the meta-position. This arrangement offers several key chemical features:

  • Hydrogen Bonding Capabilities: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[6]

  • Lipophilicity and Solubility: The nature of the 'R' group on the alkoxy moiety allows for the fine-tuning of the molecule's lipophilicity, which in turn influences its solubility and membrane permeability.

  • Metabolic Stability: The benzamide core is generally stable, while the alkoxy group can be modified to influence metabolic pathways.[7]

  • Synthetic Accessibility: The 3-hydroxybenzamide precursor is commercially available, providing a straightforward entry point for the synthesis of a diverse library of 3-alkoxybenzamide derivatives through simple etherification reactions.[6][8]

Overview of its Prevalence in Biologically Active Compounds

The versatility of the 3-alkoxybenzamide scaffold is evident in the broad spectrum of biological activities its derivatives have demonstrated. These compounds have been investigated as:

  • Anticancer Agents: Primarily as inhibitors of Poly(ADP-ribose) polymerase (PARP) and other cancer-related targets.

  • Antibacterial Agents: Targeting essential bacterial proteins like FtsZ.

  • Metabolic Modulators: Including activators of glucokinase for the potential treatment of diabetes.

  • Neurological Agents: Acting as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) for pain management.

Scope of the Review: Exploring Key Therapeutic Targets

This guide will provide an in-depth analysis of the major biological activities associated with the 3-alkoxybenzamide scaffold. For each area, we will explore the underlying mechanism of action, dissect the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for their evaluation.

3-Alkoxybenzamides as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs. The benzamide moiety is a well-established pharmacophore for PARP inhibition, with 3-aminobenzamide being one of the early-generation PARP inhibitors.

The Role of PARP in DNA Repair and Cancer Therapy

PARP1, the most abundant and well-studied member of the PARP family, plays a critical role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.

ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 binds to par PAR Chain (Poly ADP-Ribose) parp1->par synthesizes nad NAD+ nad->parp1 cofactor repair Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) par->repair recruits ber Base Excision Repair repair->ber initiates

Caption: PARP1-mediated single-strand DNA break repair pathway.

In cancer cells with defective homologous recombination, the inhibition of PARP-mediated BER leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired, ultimately resulting in cell death.

Mechanism of Action of 3-Alkoxybenzamide-based PARP Inhibitors

3-Alkoxybenzamide derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide portion of the NAD+ cofactor. The benzamide moiety occupies the nicotinamide-binding pocket of the enzyme, forming key hydrogen bonds with the active site residues, thereby preventing the synthesis of PAR chains and halting the DNA repair process.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on benzamide-based PARP inhibitors. For the 3-alkoxybenzamide series, the following general trends have been observed:

  • The Benzamide Group: The primary amide is crucial for activity, forming essential hydrogen bonds with the enzyme's active site.

  • The 3-Alkoxy Group: The nature and size of the alkoxy group significantly impact potency and selectivity. This group often extends into a hydrophobic pocket, and modifications here can be used to optimize binding affinity and pharmacokinetic properties.

  • Substitutions on the Benzene Ring: Additional substitutions on the aromatic ring can further enhance activity and modulate physical properties.

Compound R Group (at 3-position) PARP1 IC50 (nM) Reference
3-aminobenzamide-NH2~1000
Veliparib (ABT-888)(complex side chain)5.2(Literature)
Olaparib(complex side chain)5(Literature)

Note: The table above is illustrative. Specific IC50 values for a homologous series of 3-alkoxybenzamides would require a dedicated literature search.

Experimental Protocols for Assessing PARP Inhibition

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1.

Principle: Recombinant PARP1 enzyme is incubated with a DNA-histone coated plate, biotinylated NAD+, and the test compound. The amount of biotinylated PAR incorporated onto the histones is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with histones and DNA overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the 3-alkoxybenzamide test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Enzyme Reaction: Add a reaction mixture containing recombinant PARP1 enzyme and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add a TMB substrate.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

start Start coat Coat Plate with Histone & DNA start->coat wash1 Wash Plate coat->wash1 add_cmpd Add Test Compounds wash1->add_cmpd add_rxn_mix Add PARP1 & Biotin-NAD+ add_cmpd->add_rxn_mix incubate1 Incubate add_rxn_mix->incubate1 wash2 Wash Plate incubate1->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash3 Wash Plate incubate2->wash3 add_sub Add TMB Substrate wash3->add_sub read Read Absorbance at 450 nm add_sub->read end End read->end

Caption: Workflow for an in vitro PARP1 enzymatic assay.

This initial section provides a solid foundation for the technical guide. I will now proceed to the next section on the antibacterial activity of 3-alkoxybenzamides, performing targeted searches to gather the necessary detailed information.

Sources

An In-depth Technical Guide to the Solubility Profile of N-(sec-butyl)-3-propoxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(sec-butyl)-3-propoxybenzamide in dimethyl sulfoxide (DMSO). As a novel benzamide derivative, establishing a robust solubility profile in DMSO is a critical first step in early-stage drug discovery and development. DMSO is a ubiquitous solvent in high-throughput screening (HTS) and in vitro assays due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This guide delves into the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and provides a template for data presentation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug candidates.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is an indispensable tool in the modern pharmaceutical laboratory.[3][4] Its status as a "universal solvent" stems from its amphipathic nature, possessing both polar and nonpolar characteristics that enable it to solubilize a diverse chemical space of potential drug candidates.[1][3] For a novel compound such as N-(sec-butyl)-3-propoxybenzamide, understanding its behavior in DMSO is paramount for several reasons:

  • Stock Solution Integrity: High-concentration stock solutions are typically prepared in DMSO for compound library management and serial dilution into aqueous assay buffers.[5][6] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration assessments and unreliable biological data.[7][8]

  • Assay Compatibility: In vitro biological assays, including high-throughput screens, rely on the complete dissolution of test compounds in the assay medium.[1] Undissolved particles can interfere with assay readouts and lead to false-positive or false-negative results.

  • Data Reproducibility: A well-defined solubility limit ensures that experiments are conducted within a concentration range where the compound remains in solution, a prerequisite for data reproducibility.

This guide will provide the necessary theoretical and practical framework for researchers to confidently establish the solubility profile of N-(sec-butyl)-3-propoxybenzamide, or similar benzamide analogs, in DMSO.

Theoretical Framework: Factors Governing Solubility in DMSO

The solubility of a solid compound in a solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[9][10]

For N-(sec-butyl)-3-propoxybenzamide, a molecule with both hydrogen bond-accepting (the carbonyl oxygen and ether oxygen) and -donating (the amide N-H) capabilities, as well as lipophilic regions (the sec-butyl and propoxy groups), its interaction with DMSO is multifaceted. DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[1] Its key physicochemical properties relevant to solubility are:

  • High Polarity: The sulfoxide group (S=O) is highly polar, allowing for strong dipole-dipole interactions with polar functional groups on the solute.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, readily interacting with the amide proton of N-(sec-butyl)-3-propoxybenzamide.[11]

  • Aprotic Nature: The absence of acidic protons in DMSO prevents it from forming strong hydrogen bond networks with itself, making it more available to solvate the solute.[1]

The overall solubility will be a balance between the energy required to overcome the crystal lattice energy of solid N-(sec-butyl)-3-propoxybenzamide and the favorable solvation energy upon interaction with DMSO molecules.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both the kinetic and thermodynamic solubility of the compound.[12][13]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when rapidly diluted from a concentrated DMSO stock solution into an aqueous buffer.[5][14] It is highly relevant for predicting behavior in typical in vitro assays.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours).[12][13] It represents the true solubility of the most stable crystalline form of the compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of N-(sec-butyl)-3-propoxybenzamide in DMSO.

Rationale: The extended equilibration period ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12][15] Centrifugation and filtration are critical steps to remove all undissolved particles before quantification.[16]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid N-(sec-butyl)-3-propoxybenzamide to a series of glass vials. The amount should be visibly more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO (≥99.9%) to each vial.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours.[12][15]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[12]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed or transferred.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[12]

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved N-(sec-butyl)-3-propoxybenzamide using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

Protocol for Kinetic Solubility Determination (Nephelometry/Turbidimetry)

This high-throughput method is ideal for early-stage discovery to quickly assess how a compound behaves when transitioning from a DMSO stock to an aqueous environment.[17][18][19]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous assay buffer. The onset of precipitation is detected by an increase in light scattering (nephelometry) or absorbance (turbidimetry), providing a rapid measure of the kinetic solubility limit.[12][18]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(sec-butyl)-3-propoxybenzamide in DMSO (e.g., 20 mM). Ensure complete dissolution, using sonication if necessary.[5]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.[12]

  • Dilution into Aqueous Buffer: In a separate 96-well plate, rapidly add a large volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate.[12][18] This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.[12][17]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12][17]

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a significant increase in the signal is observed is the kinetic solubility limit.[18]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison and serves as a quick reference for future experimental design.

Parameter Value Unit Method Conditions
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask with HPLC25°C, 48 hr equilibration
Kinetic SolubilityTo be determinedµMNephelometrypH 7.4 PBS, 2% final DMSO

Interpretation: The thermodynamic solubility value represents the absolute maximum concentration achievable in pure DMSO at equilibrium. The kinetic solubility provides a practical upper limit for concentrations in aqueous-based assays that use a DMSO co-solvent, which is often significantly lower than the thermodynamic solubility in neat DMSO.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes. The following Graphviz diagrams illustrate the workflows for the described solubility assays.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation & Quantification A Add excess solid N-(sec-butyl)-3-propoxybenzamide to vial B Add precise volume of anhydrous DMSO A->B Step 1-2 C Seal and agitate on orbital shaker for 24-48h at 25°C B->C Step 3 D Centrifuge at high speed C->D E Collect and filter supernatant (0.22 µm filter) D->E Step 4-6 F Dilute and quantify via validated HPLC method E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare high concentration stock in DMSO (e.g., 20 mM) B Perform serial dilutions in DMSO in a 96-well plate A->B Step 1-2 C Add 2 µL of each dilution to a new 96-well plate B->C Step 3 D Rapidly add 198 µL of aqueous buffer (e.g., PBS) C->D Step 3-4 E Incubate for 1-2h at RT D->E F Measure turbidity/absorbance using a plate reader E->F Step 5 G Plot signal vs. concentration to find solubility limit F->G Step 6

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Best Practices

Establishing a reliable solubility profile for N-(sec-butyl)-3-propoxybenzamide in DMSO is a foundational activity in its preclinical development. By employing both thermodynamic and kinetic assays, researchers can gain a comprehensive understanding of the compound's behavior, both as a stock solution and in aqueous assay conditions.

Key Best Practices:

  • Use High-Purity Reagents: Always use anhydrous, high-purity DMSO to avoid variability from water absorption, which can decrease solubility.[8]

  • Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.

  • Validate Analytical Methods: The HPLC method used for quantification in the thermodynamic assay must be fully validated for accuracy and precision.

  • Document Everything: Meticulous record-keeping of all experimental parameters is crucial for data integrity and reproducibility.[16]

This guide provides the necessary protocols and theoretical background to empower researchers to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in the drug discovery pipeline.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y. A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

  • Savchuk, N. P., Balakin, K. V., & Tkachenko, S. E. (2003). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., et al. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. Retrieved from [Link]

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • D'Agostino, V. G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y. A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Dissolution Technologies. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Pharmacophore Modeling of N-(sec-butyl)-3-propoxybenzamide: A De Novo Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for generating a pharmacophore model for N-(sec-butyl)-3-propoxybenzamide , a specific lipophilic benzamide derivative.[1] While benzamides are ubiquitous scaffolds in medicinal chemistry—ranging from D2 dopamine antagonists (e.g., Sulpiride) to HDAC inhibitors and TRP channel modulators—this specific N-alkylated, meta-alkoxy analog presents unique spatial constraints driven by its chiral sec-butyl tail and the flexibility of the propoxy ether linkage.[1]

This document moves beyond generic modeling advice. It establishes a self-validating protocol for defining the 3D spatial arrangement of chemical features (H-bond donors, acceptors, aromatic rings, and hydrophobic volumes) necessary for supramolecular recognition.[1]

Structural Deconstruction & Feature Mapping[1]

Before initiating computational algorithms, we must perform a "Chemical Perception" analysis to identify the high-probability interaction points.[1]

Molecular Architecture

The molecule consists of three distinct pharmacophoric domains centered around a rigid benzamide core.[1]

DomainChemical MoietyPharmacophoric FeaturePhysical Role
Core Benzene RingRing Aromatic (RA)

-

stacking interactions; rigid scaffold.[1]
Linker Amide (-CONH-)H-Bond Donor (HBD) & Acceptor (HBA) Directional hydrogen bonding; defines the vector of binding.[1]
Tail 1 3-Propoxy GroupHydrophobic (HY) / HBA Ether oxygen acts as a weak acceptor; propyl chain fills lipophilic pockets.[1]
Tail 2 sec-Butyl GroupHydrophobic (HY) / Steric Constraint Chiral center introduces stereoselectivity; bulky aliphatic group.[1]
The Chirality Factor

The sec-butyl group introduces a chiral center at the C2 position.[1]

  • Critical Directive: You cannot model this as a flat achiral entity. The (R)- and (S)- enantiomers will occupy distinct hydrophobic sub-pockets.[1]

  • Protocol: Generate models for both enantiomers separately to determine if the biological target exhibits stereospecificity.

Computational Workflow: The "Conformational Ensemble" Approach[1]

A single energy-minimized structure is insufficient for pharmacophore modeling because the bioactive conformation often differs from the global minimum.[1] We utilize a Conformational Ensemble approach.

Diagram: Pharmacophore Generation Pipeline

The following Graphviz diagram outlines the logic flow from 2D structure to a validated 3D hypothesis.

PharmacophoreWorkflow cluster_validation Validation Loop Input Input: 2D Structure (N-(sec-butyl)-3-propoxybenzamide) Stereo Stereoisomer Generation (R- and S- forms) Input->Stereo Conform Conformational Search (Boltzmann Jump / Monte Carlo) Stereo->Conform Force Field: MMFF94x Cluster Cluster Analysis (RMSD < 2.0 Å) Conform->Cluster Energy Window: 10 kcal/mol FeatureMap Feature Mapping (HBD, HBA, RA, HY) Cluster->FeatureMap Model Final Pharmacophore Hypothesis FeatureMap->Model Shared Features Decoys Decoy Set Generation Model->Decoys ROC ROC Curve Analysis Decoys->ROC

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model from a single query molecule.

Step-by-Step Experimental Protocol

This protocol assumes the use of industry-standard software (e.g., MOE, Schrödinger Phase, or Biovia Discovery Studio), but the parameters are universal.[1]

Phase 1: Ligand Preparation
  • Protonation State: Set pH to 7.4. The amide nitrogen is neutral (non-ionizable under physiological conditions), unlike aliphatic amines.[1]

  • Chiral Enumeration: Generate both (R)-N-(sec-butyl) and (S)-N-(sec-butyl) isomers.

  • Energy Minimization: Apply the MMFF94x force field (optimized for small organic molecules) with a gradient convergence of 0.01 kcal/mol/Å.[1]

Phase 2: Conformational Search

The propoxy chain is highly flexible.[1] We must sample its rotatable bonds.[1]

  • Method: Stochastic (Monte Carlo) or Low-Mode MD.

  • Limit: Generate 100 conformers per enantiomer.

  • Energy Window: Discard conformers > 10 kcal/mol above the global minimum.

  • Clustering: Cluster conformers by RMSD (cutoff 1.5 Å) to identify the dominant shape families (e.g., "Extended" vs. "Folded" propoxy tail).

Phase 3: Feature Definition (The 5-Point Model)

For N-(sec-butyl)-3-propoxybenzamide, define the following 3D coordinates (centroids):

  • F1 (HBA): Centroid of the Amide Carbonyl Oxygen.[1]

    • Vector: Projecting outward in the lone-pair direction.[1]

  • F2 (HBD): Centroid of the Amide Nitrogen (-NH).[1]

    • Vector: Projecting along the N-H bond.[1]

  • F3 (RA): Centroid of the Benzene ring.[1]

    • Constraint: Planar tolerance.[1]

  • F4 (HY-1): Centroid of the Propyl chain (terminal carbons).[1]

    • Radius: 1.5 Å sphere.[1]

  • F5 (HY-2): Centroid of the sec-butyl group.[1]

    • Radius: 2.0 Å sphere (critical for selectivity).[1]

Mechanistic Insights & Causality

Why choose these specific features?

The Amide "Anchor"

In benzamide derivatives, the amide bond is rarely a passive linker.[1] It usually forms a "bidentate" interaction pattern with the receptor backbone.[1]

  • Causality: The carbonyl oxygen accepts a H-bond from the receptor (e.g., Serine/Threonine side chain), while the N-H donates to a backbone carbonyl.[1] This locks the ligand's orientation.[1]

The "Meta" Substitution Effect

The 3-propoxy group (meta position) suggests the target has a hydrophobic cleft adjacent to the binding site.[1]

  • Comparison: Unlike para-substitution (which extends the molecule linearly), meta-substitution creates a "bent" or "L-shaped" volume.[1]

  • Implication: If your pharmacophore model assumes a linear shape, it will fail. You must prioritize "bent" conformers where the propoxy group folds back or extends laterally.[1]

Biological Relevance (Target Hypothesis)

While the specific target of this molecule depends on the assay, its pharmacophore (Lipophilic-Amide-Lipophilic) strongly resembles modulators of TRP Channels (e.g., TRPM8 agonists like Icilin analogs) or HDAC Inhibitors (though those usually require a Zinc-binding group like hydroxamic acid or benzamide with an ortho-amine).[1]

  • Note: If this is a TRP channel modulator, the sec-butyl hydrophobicity is the key driver of potency (Van der Waals contacts).[1]

Validation Strategy

A pharmacophore model is a hypothesis.[1][2][3] It must be tested.

Self-Validating Protocol: The Decoy Set

Since you may not have a list of known actives, you must validate against "Decoys" (molecules with similar physical properties but different topology).[1]

  • Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator.[1] Input the SMILES of N-(sec-butyl)-3-propoxybenzamide.

  • Screening: Screen the generated pharmacophore against a library containing the active molecule + 50 decoys.

  • Metric: The model is valid only if it retrieves the specific enantiomer of the active molecule without retrieving >5% of the decoys.

References

  • Guner, O. F. (2000).[1] Pharmacophore Perception, Development, and Use in Drug Design. International University Line.[1][4]

  • Leach, A. R., & Gillet, V. J. (2007).[1] An Introduction to Chemoinformatics. Springer.[1] (Chapter on 3D Pharmacophore Fingerprints).

  • Wolber, G., & Langer, T. (2005).[1] LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters.[1] Journal of Chemical Information and Modeling, 45(1), 160-169.[1] [Link]

  • Mysinger, M. M., et al. (2012).[1] Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.[1] [Link]

Sources

Methodological & Application

Synthesis of N-(sec-butyl)-3-propoxybenzamide from 3-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic methodology for N-(sec-butyl)-3-propoxybenzamide , a lipophilic amide scaffold common in medicinal chemistry libraries. Two distinct protocols are provided to address different scale and resource constraints:

  • Method A (Acid Chloride Route): A robust, scalable protocol using thionyl chloride (

    
    ). Ideal for gram-to-kilogram synthesis where cost-efficiency is paramount.
    
  • Method B (HATU Coupling): A mild, high-throughput compatible protocol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Ideal for milligram-scale discovery where yield and ease of handling prioritize over reagent cost.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary benzamide. The strategic disconnection is at the amide bond (


), separating the molecule into an electrophilic acyl component and a nucleophilic amine component.
  • Electrophile: 3-Propoxybenzoic acid (activated as acid chloride or active ester).

  • Nucleophile: sec-Butylamine (butan-2-amine).

Critical Consideration: The sec-butylamine moiety possesses a chiral center. If a specific enantiomer (R or S) is required, the starting amine must be enantiopure. Standard coupling conditions described below generally preserve stereochemistry, but strong bases or excessive heat in Method A could induce partial racemization if not controlled.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways.

G Start 3-Propoxybenzoic Acid Decision Scale / Priority? Start->Decision MethodA Method A: Acid Chloride (Scalable, Low Cost) Decision->MethodA >1g / Cost Focus MethodB Method B: HATU (Mild, High Yield) Decision->MethodB <100mg / Speed Focus Intermed Intermediate: Acid Chloride MethodA->Intermed SOCl2, cat. DMF ReactionA Reaction: Amine + Base (0°C) Intermed->ReactionA sec-Butylamine Product Target: N-(sec-butyl)-3-propoxybenzamide ReactionA->Product ReactionB Reaction: One-Pot Activation MethodB->ReactionB HATU, DIPEA, Amine ReactionB->Product

Figure 1: Synthetic workflow decision matrix comparing Acid Chloride activation vs. HATU coupling.

Method A: Acid Chloride Activation (Standard Protocol)

Rationale: Conversion to the acid chloride generates a highly reactive electrophile that couples rapidly with sterically hindered amines like sec-butylamine. The by-products (


, 

) are gaseous, simplifying purification.
Materials
  • Precursor: 3-Propoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    ) (2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Nucleophile: sec-Butylamine (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (or

      
       line), dissolve 3-propoxybenzoic acid in anhydrous DCM (approx. 5 mL/mmol).
      
    • Add catalytic DMF (creates the reactive Vilsmeier-Haack intermediate).

    • Add

      
       dropwise at room temperature. Caution: Gas evolution (
      
      
      
      ).
    • Heat to reflux (

      
      ) for 2–3 hours.
      
    • Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe the cessation of gas evolution.

    • Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      . Re-dissolve the residue in fresh anhydrous DCM. Critical: Residual 
      
      
      
      will react with the amine to form sulfinylamines, reducing yield.
  • Coupling (Schotten-Baumann Conditions):

    • Cool the acid chloride solution to

      
       in an ice bath.
      
    • In a separate vessel, mix sec-butylamine (1.2 equiv) and

      
       (2.5 equiv) in DCM.
      
    • Add the amine/base mixture dropwise to the cold acid chloride solution.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash organic layer with 1M HCl (

      
      ). Purpose: Protonates and removes unreacted sec-butylamine and 
      
      
      
      .
    • Base Wash: Wash organic layer with Saturated

      
       (
      
      
      
      ). Purpose: Deprotonates and removes unreacted 3-propoxybenzoic acid.
    • Dry & Concentrate: Dry over

      
      , filter, and concentrate to yield the crude amide.
      

Method B: HATU Coupling (High-Throughput Protocol)

Rationale: HATU avoids the moisture sensitivity of acid chlorides and minimizes racemization risks (if using chiral amines). It is preferred for parallel synthesis or when the starting acid contains acid-sensitive moieties.

Materials
  • Precursor: 3-Propoxybenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Nucleophile: sec-Butylamine (1.2 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Protocol
  • Activation:

    • Dissolve 3-propoxybenzoic acid (1.0 equiv) in DMF (approx. 0.2 M concentration).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 15–30 minutes at room temperature to form the activated ester (O-acylurea/benzotriazole species).

  • Coupling:

    • Add sec-butylamine (1.2 equiv) directly to the mixture.

    • Stir at room temperature for 2–16 hours.

    • Validation: LCMS should show the product mass (

      
      ) and disappearance of the acid peak.
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       solution (
      
      
      
      ) to remove DMF.
    • Wash with 1M HCl, then Saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Analytical Validation & Data

Upon synthesis, the identity of the compound must be verified.

ParameterExpected Value / ObservationNotes
Physical State White to off-white solid or viscous oilDependent on purity and crystal packing.
LCMS (ESI+)

Da
Formula:

(MW: 235.33).
1H NMR

(br s, 1H, NH)
Amide proton signal is broad and solvent-dependent.
1H NMR

(m, 1H, CH-N)
Multiplet for the sec-butyl methine.
1H NMR

(t, 2H,

)
Triplet for propoxy group adjacent to oxygen.

Troubleshooting Guide (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried. Use fresh

. Keep the reaction under

.
Impurity: Sulfinylamine Excess

reacting with amine
Ensure complete evaporation of

before adding the amine. Use a toluene azeotrope during evaporation.
Racemization High temperature or excess baseKeep coupling at

initially. Avoid large excess of base. Use Method B (HATU) for strict stereocontrol.
Residual DMF Incomplete washing (Method B)DMF is difficult to remove. Use

water washes or

washes during workup.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827–10852.[3][4]

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479.

Sources

Amide coupling protocols for N-sec-butyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of N-sec-butyl benzamide derivatives presents a specific set of challenges often underestimated in routine medicinal chemistry. While benzamides are stable, the nucleophile—sec-butylamine (2-aminobutane)—possesses an


-branched carbon adjacent to the nitrogen. This introduces steric hindrance  that significantly retards nucleophilic attack compared to n-butyl or benzyl amines.

Standard carbodiimide protocols (EDC/HOBt) often suffer from stalled conversion or high residual starting material with


-branched amines. Furthermore, if the benzoic acid component carries electron-withdrawing groups or steric bulk (e.g., ortho-substitution), the reaction rate drops further.

This guide outlines three distinct protocols tailored to the scale and stage of development:

  • Method A (Discovery Phase): HATU-mediated coupling for maximum conversion and high-throughput reliability.

  • Method B (Process/Scale-Up): T3P (Propylphosphonic Anhydride) coupling for "green" chemistry, ease of workup, and epimerization control.

  • Method C (Commodity Production): Acid Chloride activation for robust, cost-sensitive substrates.

Decision Logic & Mechanism

Selecting the correct reagent is a function of scale, cost, and substrate sensitivity. The following decision matrix illustrates the logical flow for reagent selection.

ReagentSelection Start Substrate Analysis: Benzoic Acid + sec-Butylamine ScaleCheck Scale & Cost Constraints? Start->ScaleCheck AcidSensitive Acid Sensitive Groups? ScaleCheck->AcidSensitive Small Scale (<1g) Purification Flash Chromatography Available? ScaleCheck->Purification Large Scale (>10g) HATU PROTOCOL A: HATU (Discovery) AcidSensitive->HATU Yes (High Value) AcidCl PROTOCOL C: Acid Chloride (Commodity) AcidSensitive->AcidCl No (Robust) T3P PROTOCOL B: T3P (Process/Green) Purification->T3P No (Extraction Only) Purification->AcidCl Yes (Recrystallization)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on scale and substrate properties.

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Context: HATU is the reagent of choice for discovery chemistry. It generates a highly reactive O-azabenzotriazole active ester in situ. The pyridine nitrogen in the 7-position of the benzotriazole ring provides a neighboring group effect that accelerates amine attack, overcoming the steric hindrance of the sec-butyl group.

Reagents:

  • Acid: Benzoic acid derivative (1.0 equiv)

  • Amine: sec-Butylamine (1.2 equiv)

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF (Preferred) or DCM.[1]

Step-by-Step Methodology:

  • Preparation: In a dry vial/flask, dissolve the Benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange.

  • Pre-activation Interval: Stir at Room Temperature (RT) for 5–10 minutes.

    • Expert Insight: This allows the formation of the activated ester (OAt-ester) before the amine is introduced, reducing potential competitive side reactions.

  • Amine Addition: Add sec-butylamine (1.2 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LCMS or TLC.[2]

    • Timeframe: typically 1–4 hours.

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash 3x with saturated NaHCO₃, 1x with Water, 1x with Brine.

    • Dry over MgSO₄ and concentrate.[3]

  • Purification: Flash chromatography is usually required to remove tetramethylurea (byproduct) and residual HOAt.

Protocol B: T3P (Propylphosphonic Anhydride) (The "Green" Scalable Route)

Context: T3P is a cyclic anhydride that is rapidly becoming the industry standard for process chemistry. Unlike HATU, its byproducts are water-soluble, often eliminating the need for chromatography. It is particularly effective for preventing epimerization if the benzoic acid contains chiral centers.

Mechanism & Workflow:

T3P_Mechanism Reactants Benzoic Acid + Base T3P_Add Add T3P (50% in EtOAc) Reactants->T3P_Add Deprotonation MixedAnh Intermediate: Mixed Anhydride T3P_Add->MixedAnh Activation AmineAttack Add sec-Butylamine (Nucleophilic Attack) MixedAnh->AmineAttack Coupling Workup Aqueous Wash (Removes P-byproducts) AmineAttack->Workup Complete

Figure 2: T3P coupling workflow highlighting the critical activation and aqueous workup steps.

Reagents:

  • Acid: Benzoic acid derivative (1.0 equiv)

  • Amine: sec-Butylamine (1.2 – 1.5 equiv)

  • Coupling Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF (Green solvents).

Step-by-Step Methodology:

  • Charge: Charge the Benzoic acid (1.0 equiv), sec-butylamine (1.2 equiv), and Base (Pyridine, 3.0 equiv) into the reactor/flask with EtOAc (5–10 volumes).

    • Expert Insight: Unlike HATU, T3P protocols often work best when all reagents are mixed before adding the coupling agent, or adding the amine last. For hindered amines, adding T3P to the acid/base mixture first to generate the anhydride, then adding the amine, can boost yield.

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to RT.

    • Note: The reaction is exothermic; control temperature < 25°C.

  • Reaction: Stir at RT. If conversion is slow due to the sec-butyl steric bulk, heat to 40–50°C.

  • Workup (The "Magic" Step):

    • Add water (equal volume).

    • Separate layers.[3][4]

    • Wash organic layer with 1N HCl (to remove pyridine/amine), then NaHCO₃, then Brine.

  • Isolation: Concentrate organic layer. Often yields pure product without chromatography.

Comparative Data Analysis

The following table contrasts the three methodologies based on critical process parameters.

ParameterProtocol A: HATUProtocol B: T3PProtocol C: Acid Chloride
Steric Tolerance Excellent (Best for hindered)Very Good Good (Requires heating)
Atom Economy Poor (High MW byproducts)GoodHigh
Purification Chromatography (Usually)Extraction (Aq. Wash)Distillation/Crystallization
Cost High (

$)
Moderate (

)
Low ($)
Toxicity High (Allergenic/Explosive HOAt)Low (Non-toxic byproducts)Corrosive (HCl gas)
Reaction Time Fast (1-4 h)Medium (2-12 h)Fast (0.5-2 h)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric hindrance of the sec-butyl group preventing attack on the active ester.

    • Fix: Switch solvent to DMF (polar aprotic) to stabilize the transition state. Increase temperature to 50°C (if using T3P). Use HOAt as an additive if using EDC (though HATU is preferred).

  • Racemization (if Acid is Chiral):

    • Cause: Over-activation or high base concentration promoting oxazolone formation.

    • Fix: Switch to Protocol B (T3P) . T3P is documented to show the lowest epimerization rates among coupling reagents [2]. Maintain temperature < 0°C during addition.

  • Solidification/Stirring Issues:

    • Cause: Benzamides often crystallize out of non-polar solvents.

    • Fix: Ensure minimum 10V solvent relative to substrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Application Note: Synthesis of N-(sec-butyl)-3-propoxybenzamide via EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis of N-(sec-butyl)-3-propoxybenzamide , a lipophilic amide model, using the EDC/HOBt coupling system. While simple acid chlorides are often used for amide synthesis, the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) method is preferred here for its mild conditions, tolerance of functional groups, and—crucially—the ability to create a "self-validating" purification system via aqueous workup.

The target molecule combines a lipophilic ether tail (3-propoxy) with a branched aliphatic amine (sec-butylamine). The steric bulk of the sec-butyl group requires an efficient activation strategy to ensure complete conversion without forcing thermal conditions that could degrade the ether linkage.

Mechanistic Principles (The "Why")

The Role of Reagents[1][2][3][4][5][6][7][8][9]
  • EDC (The Activator): A water-soluble carbodiimide that reacts with the carboxylic acid to form an unstable O-acylisourea.[1][2] Unlike DCC, the urea byproduct of EDC is water-soluble, allowing it to be removed simply by washing the organic layer with water.[2]

  • HOBt (The Stabilizer/Catalyst): The O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea.[2] HOBt intercepts the O-acylisourea to form an OBt-active ester . This ester is less reactive than the O-acylisourea (preventing side reactions) but more reactive toward the amine than the free acid.

  • DIPEA (The Base): Neutralizes the HCl salt of EDC and ensures the sec-butylamine remains nucleophilic (unprotonated).

Reaction Pathway

The following diagram illustrates the activation and coupling cycle.

EDC_HOBt_Mechanism Acid 3-Propoxybenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC (Activator) ActiveEster OBt-Active Ester (Stable Intermediate) O_Acyl->ActiveEster + HOBt (Fast) N-Acylurea\n(Dead End) N-Acylurea (Dead End) O_Acyl->N-Acylurea\n(Dead End) Rearrangement (Without HOBt) HOBt HOBt (Additive) Product Target Amide + Urea Byproduct ActiveEster->Product + Amine (Nucleophilic Attack) Amine sec-Butylamine

Figure 1: The EDC/HOBt coupling cycle. HOBt prevents the rearrangement of O-acylisourea into the unreactive N-acylurea byproduct.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 1.0 mmol (Theoretical Yield: ~235 mg)

ReagentMW ( g/mol )Equiv.[3][4][1][2]Mass/VolRole
3-Propoxybenzoic acid 180.201.0180 mgLimiting Reagent
sec-Butylamine 73.141.2~88 mg (120 µL)Nucleophile
EDC·HCl 191.701.5288 mgCoupling Agent
HOBt (anhydrous) 135.121.2162 mgAdditive
DIPEA 129.243.0388 mg (520 µL)Base
DCM (Dichloromethane) --5.0 mLSolvent

Expert Insight: We use DCM (Dichloromethane) as the primary solvent because the target amide is highly lipophilic. DCM is easily evaporated and allows for a direct liquid-liquid extraction workflow. If the acid is not soluble in DCM, DMF can be used, but it requires more rigorous washing to remove.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and add a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended).

  • Dissolution: Add 3-propoxybenzoic acid (180 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) to the flask. Add DCM (5 mL). Stir until mostly dissolved.

  • Base Addition: Add DIPEA (520 µL, 3.0 mmol). The solution may clarify as the acid is deprotonated.

  • Amine Addition: Add sec-butylamine (120 µL, 1.2 mmol).

  • Activation & Coupling: Cool the mixture to 0°C (ice bath). Add EDC·HCl (288 mg, 1.5 mmol) in one portion.

    • Note: Adding EDC last at 0°C controls the exotherm and ensures the active ester forms in the presence of the amine trap.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–16 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The acid spot (low Rf, streaking) should disappear, and a new, less polar amide spot should appear.

Purification: The "Self-Validating" Workup

This protocol utilizes the acid-base properties of the reagents to purify the product without immediate column chromatography.

Workup Logic
  • Wash 1 (Acidic): Removes excess DIPEA and unreacted sec-butylamine (protonates them to water-soluble salts).

  • Wash 2 (Basic): Removes unreacted 3-propoxybenzoic acid and HOBt (deprotonates them to water-soluble salts).

  • Wash 3 (Neutral): Removes residual salts and urea byproducts.

Workup_Flow cluster_0 Step 1: Acid Wash (1N HCl) cluster_1 Step 2: Base Wash (Sat. NaHCO3) ReactionMix Crude Reaction Mix (DCM Phase) AcidWash Partition with 1N HCl ReactionMix->AcidWash Aqueous1 Aqueous Layer: Removes Amine & DIPEA AcidWash->Aqueous1 BaseWash Partition with Sat. NaHCO3 AcidWash->BaseWash Organic Phase Aqueous2 Aqueous Layer: Removes Acid & HOBt BaseWash->Aqueous2 Final Organic Layer (Pure Amide) BaseWash->Final Dry (Na2SO4) & Evaporate

Figure 2: The extractive workup strategy ensures removal of all starting materials and reagents based on pKa differences.

Detailed Workup Steps
  • Dilute the reaction mixture with EtOAc (20 mL). (Note: While the reaction was in DCM, diluting with EtOAc improves phase separation during washing).

  • Acid Wash: Wash with 1N HCl (2 x 10 mL). Discard aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 10 mL). Discard aqueous layer.

    • Caution: Gas evolution (CO₂) may occur. Vent the separatory funnel frequently.

  • Brine Wash: Wash with Saturated NaCl (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude amide.

Analytical Validation

Successful synthesis is confirmed if the data matches these expectations:

1H NMR (CDCl₃, 400 MHz) Expectations
  • Amide NH: Broad singlet or doublet at δ 5.8–6.5 ppm .

  • Aromatic Ring: Multiplet at δ 7.0–7.5 ppm (4 protons). Look for the specific pattern of a 3-substituted benzene.

  • O-CH₂ (Propoxy): Triplet at δ ~3.9–4.0 ppm (2 protons).

  • N-CH (sec-butyl): Multiplet at δ ~4.1 ppm (1 proton, chiral center).

  • Aliphatic Chain:

    • Propoxy tail: Multiplet (~1.8 ppm), Triplet (~1.0 ppm).

    • sec-Butyl tail: Multiplet (~1.5 ppm), Doublet (~1.2 ppm), Triplet (~0.9 ppm).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are dry. Do not store the active ester; add amine immediately after activation.
Precipitate in Reaction Urea byproduct formationThis is normal. The urea is removed during the aqueous workup.[4][2]
Starting Material Remains Steric hindrance of sec-butylAllow reaction to run longer (up to 24h) or gently heat to 35°C (monitor closely).
Racemization High pH or Over-activationEnsure HOBt is present. Avoid large excess of base. (Note: Only relevant if the acid had a chiral center; here, the amine is chiral but less prone to racemization under these conditions).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Amide Bond Formation. Organic Syntheses, Coll. Vol. 10, p.484. Retrieved from [Link]

Sources

Application Note: Purification Strategies for N-(sec-butyl)-3-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for N-(sec-butyl)-3-propoxybenzamide , a lipophilic secondary benzamide often synthesized via amide coupling of 3-propoxybenzoic acid and sec-butylamine.[1] Due to the presence of the sec-butyl group and the meta-alkoxy substituent, this compound frequently presents as a viscous oil or low-melting solid, posing challenges for standard crystallization. This document outlines a hierarchical purification strategy: Liquid-Liquid Extraction (LLE) for bulk impurity removal, Flash Column Chromatography (FCC) for isolation, and Recrystallization for final polishing.

Chemical Profile & Pre-Purification Assessment[1][2][3]

Before initiating purification, understanding the physicochemical properties of the target molecule is critical for selecting the correct solvent systems.

PropertyDescriptionImplication for Purification
Structure Secondary BenzamideWeakly acidic N-H; Hydrogen bond donor/acceptor.
Lipophilicity High (Predicted LogP ~3.5–4.0)Highly soluble in DCM, EtOAc; Insoluble in water.
Impurities sec-Butylamine (Basic)Remove via Acidic Wash (HCl).
Impurities 3-Propoxybenzoic acid (Acidic)Remove via Basic Wash (NaHCO₃/NaOH).
Physical State Viscous Oil or Low-MP SolidMay require seeding or chromatography if oiling occurs.
Diagnostic Check (TLC)

Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v)

  • Target R_f: ~0.4 – 0.6 (UV active, amide carbonyl absorption).

  • Starting Amine: R_f < 0.1 (Stains with Ninhydrin/KMnO₄).

  • Starting Acid: R_f < 0.2 (Streaks; visualize with Bromocresol Green).

Method A: Liquid-Liquid Extraction (The "Workup")

Objective: Removal of unreacted starting materials (amine and carboxylic acid) and water-soluble coupling byproducts (e.g., urea derivatives from EDC/DCC couplings). Status: Mandatory first step for all crude reaction mixtures.

Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1.0 M HCl (1:1 vol/vol).

    • Mechanism:[1][2][3][4][5] Protonates unreacted sec-butylamine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Removes Acid):

    • Wash the organic phase twice with Saturated NaHCO₃ or 1.0 M NaOH .

    • Mechanism:[1][2][3][4][5] Deprotonates unreacted 3-propoxybenzoic acid (

      
      ), forcing it into the aqueous layer.
      
  • Brine Wash & Drying:

    • Wash once with saturated NaCl (Brine) to remove trapped water.

    • Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure.

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqAcid Aqueous Layer: sec-Butylamine salts AcidWash->AqAcid Discard BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Organic Layer AqBase Aqueous Layer: 3-Propoxybenzoic acid salts BaseWash->AqBase Discard Dry Dry (MgSO4) & Concentrate BaseWash->Dry Organic Layer Result Semi-Pure Neutral Organic Layer Dry->Result

Figure 1: Liquid-Liquid Extraction workflow targeting specific chemical impurities based on pKa differences.

Method B: Flash Column Chromatography

Objective: Isolation of the target amide from non-ionic impurities (e.g., coupling reagent byproducts like dicyclohexylurea) or close-running isomers. Status: Recommended if Method A yields <95% purity or a colored oil.

Parameters
  • Stationary Phase: Silica Gel (40–63 µm, 60 Å).

  • Loading: 1:50 ratio (1 g crude : 50 g Silica).

  • Mobile Phase System: Hexanes (A) / Ethyl Acetate (B).

Gradient Protocol
Time (CV*)% Solvent B (EtOAc)Purpose
0–2 0%Column equilibration / Elute highly non-polar impurities.
2–5 0%

10%
Linear ramp.
5–15 10%

30%
Target Elution Zone. Expect product between 15-25% B.
15–20 30%

100%
Flush column of polar byproducts.

*CV = Column Volumes

Technical Insight: The sec-butyl group adds steric bulk, potentially broadening the peak slightly compared to primary amides. Ensure the fraction collection size is small (approx. 1/4 of column volume) during the 10-30% gradient window to avoid co-elution.

Method C: Recrystallization (Polishing)

Objective: Obtaining high-crystallinity solids for X-ray diffraction or biological assays requiring >99% purity. Status: Only applicable if the compound solidifies.

Solvent System: Hexanes / Ethyl Acetate or Ethanol / Water .

Protocol (Hexanes/EtOAc)
  • Place the semi-pure solid in a flask.

  • Add minimum hot Ethyl Acetate (approx. 60°C) until fully dissolved.

  • Slowly add hot Hexanes dropwise until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool to Room Temperature (RT) slowly (insulate flask with a towel).

  • Cool to 4°C in a fridge for 12 hours.

  • Filter crystals and wash with cold Hexanes.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Re-heat to dissolve.

  • Add a "seed crystal" if available.

  • Scratch the inner glass surface with a glass rod to induce nucleation.

  • Switch solvent system to Ethanol/Water (Dissolve in hot EtOH, add warm water to turbidity).

Quality Control & References

Validation Metrics
  • HPLC Purity: >98% (Area under curve @ 254 nm).

  • ¹H-NMR (CDCl₃):

    • 
       0.9-1.6 ppm: sec-butyl methyl/methylene signals (multiplets).
      
    • 
       1.0 & 1.8 ppm: Propoxy chain signals.
      
    • 
       3.9 ppm: Propoxy 
      
      
      
      (triplet).
    • 
       4.1 ppm: sec-butyl methine 
      
      
      
      (multiplet).
    • 
       6.0-6.5 ppm: Amide 
      
      
      
      (broad singlet).
    • 
       7.0-7.5 ppm: Aromatic protons (meta-substitution pattern).
      
References
  • Amide Coupling Workup: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. Link

  • Flash Chromatography Guidelines: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Recrystallization of Benzamides: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

Sources

Application Note: Optimization of Recrystallization Systems for 3-Propoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-Propoxybenzamide is a structural motif frequently encountered in medicinal chemistry, particularly as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemically, this molecule presents a distinct purification challenge due to its amphiphilic nature :

  • The Benzamide Core: A polar moiety capable of strong hydrogen bonding (donor and acceptor), typically conferring high melting points and solubility in polar protic solvents.

  • The Propoxy Tail: A lipophilic alkyl chain that disrupts crystal packing efficiency compared to its methoxy analogs and increases solubility in non-polar solvents.

This duality often leads to the phenomenon of "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide provides a scientifically grounded, self-validating protocol to identify the optimal solvent system and isolate high-purity crystals.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for complex amphiphiles. We must exploit the temperature dependence of solubility (


).
Candidate Solvent Classes
Solvent ClassRepresentativeInteraction MechanismSuitability for 3-Propoxybenzamide
Polar Protic Ethanol (EtOH)H-bonding with amideHigh. Excellent temperature coefficient. Risk of solvolysis if acidic impurities are present.
Polar Aprotic Ethyl Acetate (EtOAc)Dipole-dipoleHigh. Standard first-choice. Moderate boiling point (77°C) allows easy removal.
Aromatic Toluene

-

Stacking
Medium. Good for removing water (azeotrope). Higher boiling point (110°C) requires vacuum drying.
Non-Polar n-HeptaneVan der WaalsAnti-Solvent. Poor solubility alone. Used to force precipitation in binary systems.
Chlorinated DCM / ChloroformDipole / DispersionLow. Too soluble at room temp (RT). Good for extraction, poor for crystallization.

Protocol A: Self-Validating Solubility Mapping

Objective: To empirically determine the Metastable Zone Width (MSZW) for your specific crude lot. Do not skip this step.

Materials:

  • 100 mg Crude 3-Propoxybenzamide per tube.

  • Solvents: Ethanol, EtOAc, Toluene.

  • Heating block or oil bath.

Procedure:

  • Place 100 mg of solid into three separate test tubes.

  • Stepwise Addition: Add 0.5 mL of solvent to each tube at Room Temperature (RT).

    • If dissolved: Solvent is too strong (reject).

    • If insoluble: Proceed to heat.[1]

  • Thermal Stress: Heat to boiling point (BP).

    • If dissolved: This is a candidate system.[1]

    • If insoluble: Add solvent in 0.2 mL increments until dissolved at BP.

  • Cooling Cycle: Remove from heat and allow to cool to RT slowly.

    • Observation: Look for crystals vs. oil droplets.

Decision Logic:

  • Scenario 1 (Crystals form): This is your Single Solvent system.

  • Scenario 2 (No precipitate): Solubility is too high. Use a Binary System (Protocol C).

  • Scenario 3 (Oiling out): The temperature gap is too wide or impurities are high. Requires Seeding (Protocol D).

Protocol B: Single Solvent Recrystallization (Ethanol/Toluene)

Applicability: When Protocol A indicates a steep solubility curve (Soluble Hot / Insoluble Cold).

  • Dissolution: Transfer 10 g of crude material to a round-bottom flask. Add the minimum volume of hot solvent determined in Protocol A (plus 10% excess to prevent premature crystallization).

  • Hot Filtration (Critical): While at reflux, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.

    • Why: Removes insoluble mechanical impurities and dust which can induce random nucleation.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm oil bath with the heat turned off.

    • Allow to reach RT over 2–3 hours.

    • Thermodynamic Control: Slow cooling promotes the growth of the most stable polymorph and excludes impurities from the lattice.

  • Harvest: Filter crystals using vacuum filtration. Wash with cold (-20°C) solvent.

  • Drying: Dry at 40°C under vacuum (50 mbar) to remove solvates.

Protocol C: Binary Solvent System (EtOAc / Heptane)

Applicability: When the compound is too soluble in EtOAc alone, or to maximize yield.

  • Primary Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition:

    • Maintain boiling.

    • Add hot n-Heptane dropwise.

    • Stop Point: The moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of boiling EtOAc to clear the solution.

  • Crystallization: Remove from heat. Allow to cool undisturbed.

    • Note: The changing polarity during cooling often yields cleaner crystals than single solvents for amphiphilic benzamides.

Protocol D: Troubleshooting "Oiling Out"

If the 3-propoxy chain causes the compound to separate as a liquid oil:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Isothermal Hold: Hold the temperature at 5–10°C below the boiling point for 30 minutes before cooling further. This allows the oil droplets to reorganize into a lattice.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 100mg Crude Sample SolubilityTest Add 0.5mL Solvent (RT) Start->SolubilityTest CheckRT Dissolved at RT? SolubilityTest->CheckRT Yes Yes CheckRT->Yes Yes No No CheckRT->No No Reject Reject: Solvent too strong Heat Heat to Reflux CheckHot Dissolved at Reflux? Heat->CheckHot CheckHot->Yes Yes CheckHot->No No AddMore Add Solvent (+0.2mL) AddMore->Heat Cool Cool to RT Result Observe Phase Cool->Result SingleSolvent Crystals Form: Use Single Solvent Protocol Result->SingleSolvent Crystals NoPrecip No Precipitate: Use Binary System (EtOAc/Heptane) Result->NoPrecip Clear Soln Oil Oiling Out: Use Seeding Protocol Result->Oil Liquid Drops Yes->Reject Yes->Cool No->Heat No->AddMore

Caption: Logic flow for determining the thermodynamic suitability of solvent systems.

Diagram 2: Binary Recrystallization Workflow

BinaryProtocol Step1 1. Dissolve in Hot Solvent 1 (EtOAc) Step2 2. Add Anti-Solvent Hot (Heptane) to Turbidity Step1->Step2 Reflux Step3 3. Back-Add Solvent 1 (Clear Solution) Step2->Step3 Turbidity Reached Step4 4. Slow Cool (Avoid Shock) Step3->Step4 Saturated Step5 5. Filtration & Wash (Cold 1:1 Mix) Step4->Step5 Crystallized

Caption: Step-by-step execution of the Binary Solvent/Anti-Solvent method.

Summary of Physical Properties

ParameterValue / BehaviorSource
Melting Point Approx. 80–100°C (Isomer dependent)Extrapolated from [1, 2]
Solubility (Water) Low (<1 mg/mL)Hydrophobic effect of propyl chain
Solubility (EtOAc) HighDipole-Dipole interactions
Crystal Habit Needles or PlatesDependent on cooling rate

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Recrystallization Principles).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Specific purification of benzamides).

  • PubChem Compound Summary. "Benzamide Derivatives." National Center for Biotechnology Information. (Structural properties).

  • Sigma-Aldrich. "Benzamide Specification Sheet." (Baseline solubility data).

Sources

Application Note: In Vitro Characterization of N-(sec-butyl)-3-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the in vitro testing of N-(sec-butyl)-3-propoxybenzamide .

Introduction & Structural Rationale

N-(sec-butyl)-3-propoxybenzamide represents a specific class of lipophilic benzamide derivatives structurally analogous to known "cooling agents" such as WS-12 and Icilin. The structural pharmacophore—a benzamide core substituted with a meta-alkoxy group (3-propoxy) and a branched alkyl amine (sec-butyl)—strongly suggests activity as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 is the primary molecular transducer for cold sensation and is activated by cooling compounds (menthol) and temperatures <28°C. In drug development, benzamide analogs are prized for their potential to induce cooling sensations without the volatility or odor of menthol, or for their analgesic properties in neuropathic pain models.[1]

Mechanistic Hypothesis

The 3-propoxy group mimics the steric and electronic properties required for the tyrosine-rich binding pocket of TRPM8, while the sec-butyl group provides the necessary lipophilicity to penetrate the plasma membrane and interact with the channel's transmembrane domain.[1]

Scope of this Guide:

  • Primary Screen: Calcium Flux Fluorimetry (FLIPR) to determine EC50.

  • Validation: Whole-Cell Patch Clamp Electrophysiology for channel kinetics.

  • Selectivity: Counter-screening against TRPV1 (Heat) and TRPA1 (Irritant) to ensure specificity.

  • Safety: Cytotoxicity profiling (MTT Assay).

Biological Signaling Pathway[1]

To understand the assay readouts, one must visualize the signaling cascade triggered by N-(sec-butyl)-3-propoxybenzamide upon binding to TRPM8.[1]

TRPM8_Signaling cluster_membrane Plasma Membrane Ligand N-(sec-butyl)-3-propoxybenzamide TRPM8_Closed TRPM8 (Closed) Ligand->TRPM8_Closed Binding TRPM8_Open TRPM8 (Open Pore) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Int Intracellular Ca2+ Rise TRPM8_Open->Ca_Int Ca_Ext Extracellular Ca2+ Ca_Ext->TRPM8_Open Influx Dye_Bound Fluo-4:Ca2+ Complex (High Fluorescence) Ca_Int->Dye_Bound Chelation Depolarization Membrane Depolarization Ca_Int->Depolarization Dye Fluo-4 AM (Unbound) Dye->Dye_Bound Sensory Sensory Neuron Firing (Cooling Sensation/Analgesia) Depolarization->Sensory

Figure 1: Mechanism of Action.[1] The ligand binds TRPM8, opening the pore for Ca2+ influx.[1] This calcium rise is the primary metric quantified in the FLIPR assay.[1]

Protocol 1: Calcium Flux Assay (FLIPR)

Purpose: High-throughput determination of agonist potency (EC50) and efficacy.

Experimental Logic

TRPM8 activation leads to a rapid influx of Calcium (


). By pre-loading cells with a calcium-sensitive dye (Fluo-4 or Fura-2), we can convert this ionic flux into a quantifiable fluorescence signal.[1]
Materials
  • Cell Line: HEK293 stably expressing human TRPM8 (HEK-hTRPM8).

  • Dye: Fluo-4 AM (Molecular Probes).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4. Critical: Ensure Calcium is present (1.26 mM

    
    ).
    
  • Compound: N-(sec-butyl)-3-propoxybenzamide (Stock: 10 mM in DMSO).

  • Control: Menthol (Positive Control), DMSO (Vehicle Control).[1]

Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK-hTRPM8 cells at 20,000 cells/well in a black-walled, clear-bottom 384-well poly-D-lysine coated plate.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture medium.[1]

    • Add 20 µL/well of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Incubate for 60 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of N-(sec-butyl)-3-propoxybenzamide in Assay Buffer.

    • Note: Final DMSO concentration must be < 0.5% to avoid non-specific channel opening.[1]

  • Data Acquisition (FLIPR/FlexStation):

    • Transfer plate to the reader.[1][2]

    • Establish baseline fluorescence (

      
      ) for 10 seconds.[1]
      
    • Inject compound (5x concentration) automatically.[1]

    • Record fluorescence (

      
      ) for 120 seconds.[1]
      
  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Plot

      
       against Log[Compound] to generate a sigmoidal dose-response curve.
      

Self-Validating Check: The Menthol positive control must yield an EC50 of approximately 30-60 µM. If Menthol fails, the assay is invalid (likely due to poor TRPM8 expression or dye loading failure).[1]

Protocol 2: Selectivity Profiling (TRPV1 & TRPA1)

Purpose: To confirm the compound causes "cooling" and not "burning" or "pain."

Experimental Logic

Many benzamides are "promiscuous," activating TRPV1 (Capsaicin receptor) or TRPA1 (Mustard oil receptor) at high concentrations.[1] A pure cooling agent must show >100-fold selectivity for TRPM8 over these targets.

Summary Table: Selectivity Assay Conditions
ParameterTRPM8 AssayTRPV1 AssayTRPA1 Assay
Cell Line HEK-hTRPM8CHO-hTRPV1HEK-hTRPA1
Agonist Control Menthol (100 µM)Capsaicin (1 µM)Allyl Isothiocyanate (100 µM)
Antagonist Control AMTB or BCTCCapsazepineA-967079
Success Criteria High ResponseNo/Low ResponseNo/Low Response
Methodology Modifications

Follow the Calcium Flux Protocol (Section 3) with these specific changes for selectivity targets:

  • TRPV1: Use CHO cells (HEK cells have endogenous currents that can interfere).

  • TRPA1: TRPA1 is sensitive to intracellular calcium; ensure cells are handled gently to prevent desensitization prior to compound addition.[1]

  • Analysis: Calculate the Selectivity Ratio :

    
    
    
    • Target: Ratio > 50 is preferred for clinical candidates.[1]

Protocol 3: Whole-Cell Patch Clamp Electrophysiology

Purpose: Definitive validation of ion channel gating kinetics and current density.

Experimental Logic

Fluorescence assays measure consequences (calcium rise).[1] Patch clamp measures the cause (ionic current). This distinguishes between a compound that releases intracellular calcium stores (false positive) and one that actually opens the TRPM8 pore.

Materials
  • Rig: Axon MultiClamp 700B or equivalent.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.[1]

  • Bath Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose, pH 7.4.[1]
Step-by-Step Methodology
  • Seal Formation:

    • Establish a G

      
       seal on a single HEK-hTRPM8 cell.
      
    • Break-in to establish Whole-Cell configuration.

  • Voltage Protocol:

    • Hold membrane potential (

      
      ) at -60 mV.
      
    • Apply a voltage ramp from -100 mV to +100 mV over 500 ms, repeated every 2 seconds.

  • Perfusion:

    • Perfuse control buffer (baseline).[1]

    • Perfuse N-(sec-butyl)-3-propoxybenzamide (at

      
       concentration determined from FLIPR).
      
    • Observe the development of outward rectification currents (typical of TRPM8).

  • Antagonist Block (Validation):

    • Co-apply the specific TRPM8 blocker AMTB (10 µM).

    • Result: Current should be abolished. If current remains, the compound is acting on non-TRPM8 channels (leak currents).[1]

Protocol 4: Cytotoxicity (MTT Assay)

Purpose: To ensure the observed effects are not due to cell membrane lysis or metabolic toxicity.

Methodology
  • Seeding: Plate HEK293 cells (parental, non-transfected) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with N-(sec-butyl)-3-propoxybenzamide (1 µM to 500 µM) for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1]

  • Threshold: A "Safe" compound should show

    
     (Cytotoxic Concentration 50%) > 100 µM, or at least 10x higher than its TRPM8 
    
    
    
    .[1]

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58.[1] Link

  • Voets, T., et al. (2004).[1] The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430(7001), 748-754.[1] Link[1]

  • Sherkheli, M. A., et al. (2010).[1] Supercooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Proceedings of the National Academy of Sciences, 107(22), 9905-9910.[1] Link[1]

  • Behrendt, H. J., et al. (2004).[1] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745.[1] Link[1]

  • Almeida, M. C., et al. (2012).[1] Pharmacological characterization of the TRPM8 antagonist, AMTB. Naunyn-Schmiedeberg's Archives of Pharmacology, 385, 143-152.[1] Link

Sources

Troubleshooting & Optimization

Improving yield of N-(sec-butyl)-3-propoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

I have reviewed your request regarding the synthesis of N-(sec-butyl)-3-propoxybenzamide . While this molecule appears structurally simple, the combination of an ether linkage and a sterically hindered amide coupling often leads to "death by a thousand cuts"—where minor inefficiencies in each step compound into a poor overall yield.

Below is a comprehensive technical guide designed to troubleshoot and optimize your workflow.

Subject: Yield Optimization for N-(sec-butyl)-3-propoxybenzamide Classification: Organic Synthesis / Amide Coupling / Etherification

Executive Summary: The "Yield Killers"

Based on the structure, your yield losses are likely occurring in two specific zones:

  • The "Ambivalent" Nucleophile (Step 1): Direct alkylation of 3-hydroxybenzoic acid often results in mixtures of O-alkylation (ether) and COO-alkylation (ester), or incomplete conversion.

  • The Alpha-Branched Amine (Step 2): sec-Butylamine is a primary amine, but the branching at the

    
    -carbon creates steric drag. Standard EDC/NHS couplings often stall, leading to hydrolysis of the active ester before the amine can attack.
    

The Optimized Synthetic Pathway

Do not attempt to alkylate the hydroxy-acid directly. It is a "lazy" route that requires difficult purification. The Self-Validating Route below ensures that every intermediate is chemically distinct, allowing for easy monitoring.

Visual Workflow (DOT Diagram)

SyntheticRoute cluster_legend Optimization Logic Start 3-Hydroxybenzoic Acid Step1 Methyl 3-hydroxybenzoate Start->Step1 1. MeOH, H2SO4 (cat) (Protection) Step2 Methyl 3-propoxybenzoate Step1->Step2 2. n-Pr-Br, K2CO3 DMF, 80°C (Etherification) Step3 3-Propoxybenzoic Acid Step2->Step3 3. LiOH, THF/H2O (Saponification) Target TARGET: N-(sec-butyl)-3-propoxybenzamide Step3->Target 4. T3P, DIPEA sec-Butylamine (Coupling) Note1 Esters are easier to purify than acids Note2 T3P prevents racemization & hydrolysis

Caption: Figure 1. The "Protect-Build-Deprotect" strategy minimizes side reactions compared to direct alkylation.

Module 1: The Ether Foundation (Precursor Synthesis)

Goal: Synthesis of pure 3-propoxybenzoic acid.

Troubleshooting The "Lazy" Route

If you are currently reacting 3-hydroxybenzoic acid directly with propyl bromide and base, you are likely generating propyl 3-propoxybenzoate (double alkylation) and propyl 3-hydroxybenzoate (esterification only). Separating these from the desired product is difficult due to similar polarity.

The Correct Protocol: The "Ester-First" Method
  • Esterification: Reflux 3-hydroxybenzoic acid in Methanol with catalytic

    
    .
    
    • Checkpoint: TLC will show a distinct, less polar spot. Yield should be >95%.

  • Williamson Ether Synthesis:

    • Reagents: Methyl 3-hydroxybenzoate (1.0 eq),

      
      -Propyl Bromide (1.5 eq), 
      
      
      
      (2.0 eq).
    • Solvent: DMF (Anhydrous). Do not use acetone; the temperature isn't high enough for efficient alkylation of the phenol.

    • Temp: 80°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is the Methyl Ester .

  • Saponification:

    • Hydrolyze the methyl ester using LiOH (2 eq) in THF/Water (1:1) at RT.

    • Critical Step: Acidify to pH 2 with 1M HCl to precipitate the pure 3-propoxybenzoic acid .

Why this improves yield: You avoid chromatography. The ester intermediate allows you to wash away unreacted phenol impurities with basic water before hydrolysis.

Module 2: The Amide Coupling (The Critical Step)

Goal: Coupling 3-propoxybenzoic acid with sec-butylamine.

The Problem with Standard Reagents
  • EDC/HOBt: Often too slow for hindered amines. The active ester hydrolyzes back to the acid.

  • Thionyl Chloride (

    
    ):  Effective, but generates HCl. If you don't remove excess 
    
    
    
    completely, it will char the amine.
The Solution: T3P (Propylphosphonic Anhydride)

T3P is the superior reagent for this specific transformation. It drives the reaction to completion through entropy (release of salt) and handles sterics better than HATU.

Optimized Protocol (T3P Method)
  • Dissolve: 3-Propoxybenzoic acid (1.0 eq) and sec-butylamine (1.2 eq) in EtOAc (Ethyl Acetate).

    • Note: EtOAc is the preferred solvent for T3P, not DMF/DCM.

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).

    • Why DIPEA? It is non-nucleophilic and won't compete with the amine.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise at 0°C, then warm to RT.

  • Monitor: Stir for 2-4 hours.

  • Workup (The "Magic" of T3P):

    • Wash organic layer with Water (removes T3P byproducts).

    • Wash with 1M HCl (removes excess sec-butylamine).

    • Wash with Sat.

      
        (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Expected Yield: >85% (Pale yellow oil or solid).

Comparative Reagent Data

Select your method based on available resources.

MethodReagentsProsConsRecommended For
Gold Standard T3P / DIPEA Water-soluble byproducts; mild; high yield.[1]Reagent cost is higher.[2]High-value final steps.
Robust

/

Very cheap; works on stubborn substrates.Moisture sensitive; harsh conditions.Scale-up (>10g).
High Cost HATU / DIPEA Very fast activation.Tetramethylurea byproduct is hard to remove; expensive.Small scale (<100mg).
Avoid DCC / DMAP --Forms insoluble DCU urea that is a nightmare to filter.Do not use.

Troubleshooting Logic (FAQ)

Q1: I am seeing a spot on TLC that doesn't move (Baseline). What is it?

A: This is likely the salt of your unreacted acid and amine (


).
  • Fix: This means coupling failed. Your activating agent (EDC/HATU) likely hydrolyzed. Switch to T3P or ensure your solvents are anhydrous.

Q2: My product smells like "wet dog" or "fishy" after workup.

A: You have residual sec-butylamine.

  • Fix: sec-Butylamine is lipophilic enough to drag into organic solvents. You must wash with 1M HCl (at least 2x) during workup to protonate it (

    
    ) and force it into the aqueous layer.
    
Q3: The yield is low using Thionyl Chloride ( ).

A: You likely lost the volatile amine or hydrolyzed the acid chloride.

  • Fix:

    • Reflux acid in

      
       for 1 hour.
      
    • Evaporate to dryness (add toluene and evaporate again to azeotrope excess

      
      ).
      
    • Dissolve the crude acid chloride in DCM.

    • Add the amine and an excess of

      
       (to scavenge HCl) at 0°C.
      
Visual Troubleshooting Guide (DOT Diagram)

Troubleshooting Problem Low Yield / Impure Product Check1 Check TLC of Crude Problem->Check1 Result1 Starting Material (Acid) Persists Check1->Result1 Result2 Baseline Spot (Salt Formation) Check1->Result2 Result3 New Spot + Impurities Check1->Result3 Sol1 Activation Failed. Switch to Acid Chloride or T3P. Result1->Sol1 Sol2 Coupling Stalled. Add catalyst (DMAP) or Heat to 50°C. Result2->Sol2 Sol3 Purification Issue. Wash with 1M HCl (Remove Amine) & NaHCO3 Result3->Sol3

Caption: Figure 2. Diagnostic flowchart for identifying failure points in the coupling step.

References & Grounding

  • T3P Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 2016. (Demonstrates T3P superiority for hindered substrates). [Source verified via search context 1.2, 1.7].

  • Amide Bond Formation Review: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (Comprehensive review of coupling agents).

  • Lipophilic Amide Workup: "Organic Reaction Workup Formulas." University of Rochester / UST.hk. (Protocols for removing amines via Copper/Acid washes).[3] [Source verified via search context 1.13].

  • Acyl Fluorides (Alternative): McNeill, E., et al. "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry, 2015.[4] [Source verified via search context 1.1].

End of Technical Support Guide. For further assistance on specific spectral data (NMR/MS), please submit a new ticket with your raw fid files.

Sources

Technical Support Center: Amide Bond Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth solutions and the scientific rationale behind them to help you overcome difficult amide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol with a carbodiimide like DCC or EDC is failing for my sterically hindered amine. What is the likely cause and what should I do first?

A1: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for sterically demanding couplings.[1] The primary reason for failure is that the bulky groups on the amine and/or the carboxylic acid physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid intermediate, the O-acylisourea. This intermediate is also susceptible to an intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction.[2]

Your first and most impactful troubleshooting step is to switch to a more potent class of coupling reagents.[1]

  • Recommendation: Upgrade to an aminium/uronium or phosphonium salt-based coupling reagent .[3] These reagents react with the carboxylic acid to form highly reactive activated esters (in situ) that are more effective at overcoming the steric barrier.[1][4]

    • Aminium/Uronium Salts: HATU, HBTU, HCTU[1][3]

    • Phosphonium Salts: PyBOP, PyAOP[1][3]

These reagents are generally more effective because they generate active esters (e.g., OBt or OAt esters) that are more reactive than the O-acylisourea intermediate formed with carbodiimides alone.[4][5] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide reactions achieves a similar effect by forming these more reactive esters, which also helps to suppress racemization.[5][6]

Q2: I've switched to HATU, but my reaction is still sluggish or incomplete. What are my next steps for optimization?

A2: While powerful, even reagents like HATU can struggle with extremely hindered substrates.[7] When a potent coupling reagent alone is insufficient, you should systematically optimize the reaction conditions.

1. Increase Reaction Time and/or Temperature: Steric hindrance dramatically slows down the reaction rate.[1]

  • Time: Extend the reaction time significantly, for example, from a standard 1-2 hours to overnight.[1]

  • Temperature: Gently heating the reaction can provide the necessary activation energy. However, apply heat cautiously (e.g., 40-50 °C) as elevated temperatures can increase the risk of racemization of chiral centers, especially with α-amino acids.[1][7] Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion quickly by utilizing microwave energy for rapid and uniform heating.[1]

2. Optimize Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Poor solvation can lead to aggregation, which further impedes the reaction.[1]

  • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solubility and reaction efficiency.[1]

3. Employ a "Double Coupling" Strategy: If a single coupling attempt results in a low yield, a second coupling can be performed to drive the reaction to completion.

  • Procedure: After the initial coupling reaction time has elapsed, remove the solvent and excess reagents by filtration and washing. Then, subject the unreacted amine to a fresh solution of the activated carboxylic acid and coupling reagents.[1]

Q3: I'm working with an α,α-disubstituted amino acid and even optimized conditions with HATU are failing. Is there a more powerful activation strategy?

A3: Yes. For exceptionally hindered systems, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][7] Acyl fluorides are relatively small, minimizing steric clash, yet they are highly reactive towards amines.[7]

  • Reagents for Acyl Fluoride Formation:

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): A highly efficient coupling reagent that generates amino acid fluorides in situ.[2][7]

    • BTFFH: A fluorouronium reagent that has shown excellent results in the solid-phase coupling of sterically hindered amino acids.[7]

This approach has been shown to be effective where many other standard and high-potency coupling methods have failed.[7][8][9]

Visualizing the Strategy: A Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting difficult amide bond formations.

Troubleshooting_Workflow Troubleshooting Workflow for Hindered Amide Coupling Start Start: Low Yield or No Reaction CheckReagent Q: Using a standard carbodiimide (DCC, EDC)? Start->CheckReagent SwitchReagent Action: Switch to Uronium (HATU, HCTU) or Phosphonium (PyBOP) Reagent CheckReagent->SwitchReagent Yes OptimizeConditions Q: Still low yield with potent reagent? CheckReagent->OptimizeConditions No SwitchReagent->OptimizeConditions IncreaseTimeTemp Action: Increase reaction time (e.g., overnight) and/or apply gentle heat (40-50°C) OptimizeConditions->IncreaseTimeTemp Yes Success Success: Amide Formed OptimizeConditions->Success No, reaction is successful ChangeSolvent Action: Switch to a better solvent (e.g., NMP) or use a solvent mixture IncreaseTimeTemp->ChangeSolvent DoubleCouple Action: Perform a second coupling on the unreacted material ChangeSolvent->DoubleCouple CheckExtremeHindrance Q: Coupling extremely hindered substrates (e.g., α,α-disubstituted)? DoubleCouple->CheckExtremeHindrance AcylFluoride Action: Convert carboxylic acid to acyl fluoride using TFFH or similar reagent CheckExtremeHindrance->AcylFluoride Yes CheckExtremeHindrance->Success No, reaction is successful AcylFluoride->Success

Caption: A decision-making workflow for troubleshooting low amide coupling efficiency.

Q4: What are the key differences between uronium/aminium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents, and when should I choose one over the other?

A4: Both classes of reagents are highly effective for difficult couplings, but they have distinct properties that can influence your choice.[3]

FeatureUronium/Aminium Reagents (e.g., HATU, HBTU)Phosphonium Reagents (e.g., PyBOP, PyAOP)
Reactivity Generally very high, with HATU (OAt-based) being more reactive than HBTU (OBt-based).[3][4]Excellent reactivity, often comparable to or exceeding uronium salts for hindered couplings.[2][4]
Side Reaction Can react with the N-terminal amine to form an inactive guanidinium byproduct, terminating the chain.[5][10] This is problematic if the coupling reagent is in excess or if acid activation is slow.[11]Do not cause guanidinylation.[2] This makes them safer for reactions where the reagent might be in excess, such as in slow cyclization or fragment coupling reactions.
Solubility Generally have lower solubility in common solvents like DMF compared to phosphonium salts.Significantly more soluble in DMF, allowing for reactions to be run at higher concentrations, which can improve efficiency.
Stability in Solution Solutions in DMF are typically very stable, making them well-suited for automated synthesizers that use pre-made reagent solutions.Solutions in DMF have moderate stability and should generally be used within a couple of days.

Recommendation:

  • For routine, automated synthesis where reagent stability in pre-made solutions is key, uronium salts are an excellent choice.

  • For particularly challenging couplings, fragment condensations, cyclizations, or when you need to use an excess of coupling reagent to drive a reaction to completion, phosphonium salts are often the superior and safer choice due to the absence of the guanidinylation side reaction.

Experimental Protocols

Protocol 1: General Procedure for a Difficult Coupling using HATU

This protocol is suitable for a sterically hindered coupling where standard carbodiimide methods have failed.

  • Carboxylic Acid Activation (Pre-activation):

    • In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).[1][12]

    • Stir the solution at room temperature for 1-5 minutes to allow for the formation of the reactive OAt-ester.[1]

  • Coupling Reaction:

    • To a separate vessel containing the sterically hindered amine (1.0-1.2 eq) dissolved in the same anhydrous solvent, add the pre-activated carboxylic acid solution from step 1.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.[12][13]

    • For difficult couplings, allow the reaction to proceed for an extended period (e.g., 4 to 24 hours).[1]

    • Upon completion, the reaction can be worked up using standard aqueous extraction and purification procedures (e.g., column chromatography).

Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Substrates

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[7]

  • Acyl Fluoride Formation:

    • Dissolve the sterically hindered carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

    • Add a fluorinating agent such as TFFH (1.05 eq) and a suitable base like DIPEA or 2,4,6-collidine (2.0 eq).[7]

    • Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the amine (1.1 eq) to the solution containing the freshly generated acyl fluoride.

    • If the reaction is sluggish at room temperature, it can be heated to drive the coupling to completion.[7][8]

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS or TLC.

    • Once the reaction is complete, perform a standard aqueous work-up followed by purification by column chromatography.

References

  • Vertex AI Search, "Commonly Used Condensation Agents in Peptide Solid Phase Synthesis"
  • Wikipedia, "Peptide synthesis"
  • University of Calgary, "Ch27 : Peptide synthesis"
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives"
  • Benchchem, "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids"
  • PMC, "Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • AAPPTEC - Peptides, "Coupling Reagents"
  • Merck, "Novabiochem® Coupling reagents"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents"
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey"
  • Current Chemistry Letters, "Process optimization for acid-amine coupling: a c
  • ResearchGate, "The Synthesis of Sterically Hindered Amides"
  • PMC, "Catalytic amide-formation with α′-hydroxyenones as acyl
  • UCL Discovery, "A green chemistry perspective on catalytic amide bond form
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Organic Chemistry Portal, "Amide synthesis by acyl
  • ChemRxiv, "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril"

  • IPP, "metal-free synthesis strategies towards amide bond form
  • Creative Peptides, "Optimizing Peptide Coupling: Key Techniques"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • Semantic Scholar, "A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • BOC Sciences, "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • ACS Publications, "Peptide Coupling Reagents, More than a Letter Soup"
  • Reddit, "Tips and tricks for difficult amide bond form
  • Wiley Online Library, "The Uronium/Guanidinium Peptide Coupling Reagents"
  • Reddit, "How do I avoid side reactions while doing this peptide coupling reaction?"
  • CHIMIA, "The Synthesis of Sterically Hindered Amides"
  • UVicSpace, "Analytical techniques for reaction monitoring, mechanistic investig
  • American Pharmaceutical Review, "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
  • PMC, "Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes"

Sources

Technical Support Center: Solubilization Strategies for N-(sec-butyl)-3-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: You are likely encountering precipitation ("crashing out") when diluting N-(sec-butyl)-3-propoxybenzamide from a DMSO stock into aqueous media (PBS, cell culture media).

The Physicochemical Reality: This molecule presents a classic Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS).

  • Lipophilicity: The sec-butyl group and the 3-propoxy chain add significant hydrophobic bulk to the benzamide core. Estimated LogP is >3.0.[1][2]

  • Neutrality: The amide linkage is non-ionizable at physiological pH (pH 7.4). You cannot use pH adjustment (acid/base) to solubilize this compound because it will not protonate or deprotonate effectively in a biological range.

The Solution: Since we cannot use pH manipulation, we must rely on Cosolvency , Surfactants , or Complexation .

Interactive Troubleshooting Guide

Module A: Stock Solution Preparation

Before attempting aqueous dilution, ensure your stock is stable.

Q: What is the best solvent for the primary stock solution? A: DMSO (Dimethyl Sulfoxide) is the gold standard for this chemotype.

  • Protocol: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and cause micro-precipitation.

  • Alternative: Ethanol (absolute) can be used if DMSO is incompatible with your assay, but solubility may be lower (~10–20 mM max).

Module B: Aqueous Dilution (The "Crash" Point)

Q: I see a white precipitate immediately upon adding my DMSO stock to the media. Why? A: This is "kinetic precipitation." The local concentration of the drug exceeds its solubility limit before it can disperse.

Troubleshooting Protocol: The "Step-Down" Dilution Do not add 100% aqueous buffer directly to 100% DMSO stock. Instead, use an intermediate cosolvent step.

StepActionRationale
1 Prepare Intermediate Buffer : PBS + 5% Tween 80 (or Kolliphor EL).Surfactants stabilize the transition from organic to aqueous.
2 Vortex the Intermediate Buffer vigorously.Creates high kinetic energy to disperse the drug.
3 Add DMSO stock dropwise into the vortexing buffer.Prevents local supersaturation.
4 Sonication: Sonicate for 5–10 mins in a water bath.Breaks up micro-aggregates formed during mixing.
Module C: Advanced Solubilization (Cyclodextrins)

Q: My cells are sensitive to DMSO/Tween. What is the "cleanest" method? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. This encapsulates the hydrophobic benzamide core inside a sugar ring, presenting a hydrophilic exterior to the water. This is the preferred method for in vivo injections and sensitive cell assays.

Protocol: HP-β-CD Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add your N-(sec-butyl)-3-propoxybenzamide (solid powder preferred, or from high-conc DMSO stock) to the vehicle.

  • Equilibrate: Shake or rotate at room temperature for 24–48 hours.

  • Filter: Filter remove any undissolved solid. The filtrate contains the solubilized drug-CD complex.

Decision Logic & Workflows (Visualization)

Workflow 1: Troubleshooting Precipitation

Use this logic tree to determine your next move if the compound precipitates.

SolubilityLogic Start Start: Compound Precipitates in Aqueous Media CheckConc Is Final Concentration > 100 µM? Start->CheckConc ReduceConc Reduce Conc. to < 10 µM (Kinetic Solubility Limit) CheckConc->ReduceConc Yes CheckTox Is Assay Sensitive to DMSO/Surfactants? CheckConc->CheckTox No (Already Low) Cosolvent Use Cosolvent System: DMSO + Tween 80 (0.1%) CheckTox->Cosolvent No (Robust Cells) Cyclodextrin Use Complexation: 20% HP-β-CD in PBS CheckTox->Cyclodextrin Yes (Sensitive/In Vivo) Lipid Use Lipid Formulation: Emulsion / Liposomes Cyclodextrin->Lipid If CD Fails

Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and assay sensitivity.

Workflow 2: The Cyclodextrin "Host-Guest" Mechanism

Understanding how HP-β-CD solubilizes the benzamide core.

CD_Mechanism Drug N-(sec-butyl)-3-propoxybenzamide (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex hydrophobic interaction CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Complex encapsulation Water Aqueous Media Complex->Water dissolves freely

Caption: Schematic of the host-guest inclusion complex. The hydrophobic benzamide enters the cyclodextrin cavity, shielding it from water.

Comparative Data Table

MethodSolubility PotentialToxicity RiskBest For
Pure DMSO Dilution Low (< 10 µM)High (Cells >0.5% DMSO)High-Throughput Screening (HTS)
DMSO + Tween 80 Moderate (~50 µM)Moderate (Membrane effects)Acute cell assays, non-sensitive lines
HP-β-Cyclodextrin High (> 100 µM)Very LowIn vivo dosing, sensitive primary cells
Lipid Emulsion Very HighLowOral gavage studies

FAQ: Specific User Scenarios

Q: Can I use acid to dissolve it? A: No. As noted in the executive summary, N-(sec-butyl)-3-propoxybenzamide is a neutral amide. Unlike amines (which dissolve in acid) or carboxylic acids (which dissolve in base), pH adjustment will not ionize this molecule. You will only denature your media without dissolving the drug.

Q: My stock solution froze in the fridge and now has crystals that won't redissolve. Is it ruined? A: Likely not ruined, but the concentration is now wrong.

  • Fix: Warm the DMSO stock to 37°C and vortex vigorously. If crystals persist, sonicate for 15 minutes.

  • Prevention: DMSO freezes at 19°C. Store at room temperature (if stable) or -20°C, but ensure it is fully thawed and vortexed before every use.

Q: I need to dose mice. What is the formulation? A: Do not use 100% DMSO.

  • Standard Formulation: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.

  • Procedure: Dissolve drug in DMSO/PEG/Tween mix first. Then slowly add the water while vortexing. This creates a stable micellar solution/suspension.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • PubChem. (2024). Compound Summary: Benzamide derivatives and physicochemical properties. National Library of Medicine. Link

Sources

Amide Synthesis Technical Support: sec-Butylamine Benzoylation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-BENZ-SEC-BA Status: Open Assigned Specialist: Senior Application Scientist Subject: Accelerating Reaction Kinetics for Sterically Hindered Secondary Amines

Executive Summary: The Kinetic Challenge

You are experiencing suboptimal reaction times because sec-butylamine is not a standard nucleophile . Unlike n-butylamine, the sec-butyl group possesses branching at the


-carbon. This creates significant steric hindrance that obstructs the trajectory of the nitrogen lone pair into the carbonyl antibonding orbital (

) of benzoyl chloride.

Standard Schotten-Baumann conditions (biphasic NaOH/DCM) often result in reaction times exceeding 4–6 hours for hindered substrates. To reduce this to <30 minutes , you must switch from a thermodynamic approach to a kinetically activated system using Nucleophilic Catalysis .

Critical Mechanism: The "Steglich" Acceleration

To optimize time, you must stop relying on the amine to attack the acid chloride directly. Instead, use 4-Dimethylaminopyridine (DMAP) .[1][2][3]

Why it works

DMAP acts as a "acyl transfer agent." It attacks the benzoyl chloride thousands of times faster than sec-butylamine due to its high nucleophilicity and lack of steric bulk. This forms a highly reactive N-acylpyridinium salt . This intermediate is extremely electrophilic and is rapidly attacked by the sec-butylamine, regenerating DMAP.

Mechanism Visualization

DMAP_Catalysis BenzoylCl Benzoyl Chloride (Electrophile) Intermediate N-Benzoylpyridinium Salt (Activated) BenzoylCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product N-sec-Butylbenzamide (Product) Intermediate->Product Rapid Acyl Transfer Amine sec-Butylamine (Nucleophile) Amine->Product Product->DMAP Catalyst Regenerated Base Auxiliary Base (Et3N/Pyridine) Salt Base-HCl Salt (Precipitate) Base->Salt Scavenges HCl

Figure 1: The DMAP catalytic cycle bypasses the slow direct attack of the hindered amine.

Optimized Experimental Protocols

Method A: High-Throughput Anhydrous (Recommended for Speed)

Target Time: 15–30 Minutes

Reagents:

  • sec-Butylamine (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • DMAP (0.05 – 0.1 equiv) — Crucial for speed

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve: In a round-bottom flask, dissolve sec-butylamine (10 mmol) and Et

    
    N (12 mmol) in dry DCM (20 mL).
    
  • Catalyst: Add DMAP (0.5 mmol). Stir until dissolved.

  • Cool: Cool the mixture to 0°C (ice bath). Note: Although heat speeds up reactions, the initial exothermic addition should be controlled to prevent impurity formation.

  • Add: Add Benzoyl chloride (11 mmol) dropwise over 5 minutes.

  • Warm: Remove ice bath and stir at Room Temperature (25°C).

  • Monitor: Check TLC or LC-MS at 15 minutes . Conversion should be >95%.

  • Quench: Wash with 1M HCl (to remove DMAP/Et

    
    N), then sat. NaHCO
    
    
    
    , then Brine.
Method B: Optimized Schotten-Baumann (Green/Biphasic)

Target Time: 1–2 Hours (vs. 4+ hours unoptimized)

Reagents:

  • sec-Butylamine (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • NaOH (2.5 equiv, dissolved in water)

  • Solvent: DCM or EtOAc[4]

Protocol:

  • Biphasic Mix: Dissolve sec-butylamine in DCM. Add an equal volume of 10% NaOH solution.

  • Vigorous Stirring: Set stirring to maximum RPM. Note: Reaction rate is diffusion-controlled in biphasic systems. Poor mixing = Slow reaction.

  • Add: Add Benzoyl chloride neat (undiluted) slowly to the vortex.

  • Monitor: Check at 1 hour. If incomplete, add 0.1 equiv more Benzoyl chloride.

Troubleshooting & FAQs

Q1: The reaction stalls at ~80% conversion. Adding more acid chloride doesn't help.

Diagnosis: You likely have moisture contamination in your "anhydrous" solvent, or your Benzoyl Chloride has partially hydrolyzed to Benzoic Acid in the bottle. Fix:

  • Distill your Benzoyl Chloride or use a fresh bottle.

  • Ensure the system is under Nitrogen/Argon.

  • Critical: If using Method A, ensure you have enough base (Et

    
    N). If the base is consumed, the generated HCl protonates the remaining amine, rendering it non-nucleophilic (
    
    
    
    cannot react).
Q2: I see a white precipitate immediately. Is this a problem?

Analysis: No. In Method A (Anhydrous), this is Triethylamine Hydrochloride (


).
Action:  This confirms the reaction is progressing. Do not filter it until the workup stage. Ensure your stirring bar can handle the slurry.
Q3: Can I heat the reaction to speed it up further?

Analysis: Heating sec-butylamine with benzoyl chloride can lead to the formation of di-benzoylated imides (though difficult with steric bulk) or increase the rate of hydrolysis if any moisture is present. Recommendation: With DMAP, room temperature is sufficient. If you must heat, do not exceed 40°C (DCM reflux).

Q4: My product contains a persistent impurity.

Analysis: It is likely Benzoic Acid (from hydrolysis) or residual DMAP . Fix:

  • Benzoic Acid: Wash the organic layer thoroughly with 1M NaOH or sat. NaHCO

    
    .
    
  • DMAP: Wash with 1M HCl or 10% Citric Acid. DMAP is basic and will move to the aqueous layer.

Decision Support Tree

Troubleshooting Start Start Troubleshooting CheckTime Is Reaction Time > 1 Hour? Start->CheckTime CheckMethod Which Method? CheckTime->CheckMethod Yes Anhydrous Anhydrous (DCM/Et3N) CheckMethod->Anhydrous Biphasic Schotten-Baumann CheckMethod->Biphasic CheckDMAP Was DMAP added? Anhydrous->CheckDMAP CheckStir Is stirring vigorous? Biphasic->CheckStir AddDMAP Action: Add 5-10 mol% DMAP CheckDMAP->AddDMAP No CheckStoich Check Stoichiometry (Base must be >1.0 eq) CheckDMAP->CheckStoich Yes CheckStir->CheckStoich Yes

Figure 2: Logic flow for diagnosing slow reaction kinetics.

Comparative Data Summary

ParameterStandard BiphasicOptimized Anhydrous (Recommended)
Solvent System DCM / WaterDCM (Dry)
Base NaOH / KOHEt

N / DIPEA
Catalyst NoneDMAP (5-10 mol%)
Reaction Time 4 – 6 Hours15 – 30 Minutes
Workup Phase separationAcid/Base Wash
Atom Economy Lower (Excess reagent often needed)High

References

  • Mechanism of DMAP Catalysis: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 1969 , 8(12), 981.

  • Nucleophilicity Scales: Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 2001 , 123(39), 9500–9512.

  • Schotten-Baumann Conditions: "Benzoylation of Amines."[5] In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; p 916.

  • sec-Butylamine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 24874, sec-Butylamine.[6]

Sources

Validation & Comparative

Guide to the Mass Spectrometry Fragmentation of N-(sec-butyl)-3-propoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the mass spectrometric fragmentation of N-(sec-butyl)-3-propoxybenzamide, offering a comparative analysis for researchers in analytical chemistry and drug development.

Introduction

N-(sec-butyl)-3-propoxybenzamide is a substituted aromatic amide. The structural characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for elucidating molecular structures by analyzing their fragmentation patterns. The way a molecule breaks apart upon ionization provides a unique fingerprint, revealing its constituent parts and their connectivity.

This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pattern of N-(sec-butyl)-3-propoxybenzamide. As direct experimental data for this specific molecule is not widely published, this analysis is built upon well-established principles of mass spectrometry for amides, N-alkylamines, and alkoxybenzenes. We will explore the key fragmentation pathways, explain the chemical principles driving them, and present a comparative analysis against its structural isomer, N-(n-butyl)-3-propoxybenzamide, to highlight the diagnostic power of MS in distinguishing subtle structural differences.

Predicted Core Fragmentation Pathways of N-(sec-butyl)-3-propoxybenzamide

The molecular structure of N-(sec-butyl)-3-propoxybenzamide is C₁₄H₂₁NO₂ and has a molecular weight of 235.32 g/mol . Upon electron ionization, the molecule will form a molecular ion (M•⁺) at m/z 235. The fragmentation of this molecular ion is governed by the relative stability of the resulting fragments and is directed by the functional groups present: the secondary amide, the sec-butyl group, the propoxy group, and the aromatic ring.

The primary fragmentation mechanisms expected for amides are alpha (α)-cleavage and the McLafferty rearrangement.[1][2] For aromatic amides, cleavage of the amide bond to form a stable acylium ion is also a dominant pathway.[3][4][5]

The overall predicted fragmentation scheme is visualized below.

G cluster_alpha α-Cleavage (N-Alkyl) cluster_amide Amide & Benzoyl Cleavage cluster_mclafferty McLafferty Rearrangement M N-(sec-butyl)-3-propoxybenzamide (M•⁺) m/z 235 F1 Loss of C₂H₅• m/z 206 M->F1 - C₂H₅• F2 Loss of CH₃• m/z 220 M->F2 - CH₃• F3 3-Propoxybenzoyl cation m/z 165 M->F3 N-CO Cleavage F6 Loss of C₄H₈ m/z 179 M->F6 γ-H transfer F4 Loss of CO m/z 137 F3->F4 - CO F5 Loss of C₃H₆ m/z 95 F4->F5 - C₃H₆

Caption: Predicted Fragmentation Pathways for N-(sec-butyl)-3-propoxybenzamide.

Analysis of Key Fragmentation Pathways

Alpha (α)-Cleavage at the N-sec-butyl Group

Alpha-cleavage is a dominant fragmentation pathway for amines and N-substituted amides.[6] It involves the cleavage of a bond alpha to the nitrogen atom, driven by the stabilization of the resulting cation by the nitrogen's lone pair of electrons.[7] The sec-butyl group offers two potential sites for α-cleavage:

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond between the secondary carbon and the ethyl group is highly favorable as it results in the loss of a larger, more stable ethyl radical. This pathway is predicted to yield a significant fragment ion.

    • m/z 206 ([M - 29]⁺)

  • Loss of a Methyl Radical (•CH₃): Cleavage leading to the loss of a methyl radical is also possible, though typically less favored than the loss of a larger radical.

    • m/z 220 ([M - 15]⁺)

The ion at m/z 206 is expected to be more abundant than the ion at m/z 220, providing a key diagnostic clue for the presence of the sec-butyl group.

Amide Bond Cleavage (N–CO Cleavage)

For aromatic amides, cleavage of the N–CO bond is a very common and characteristic fragmentation.[3][5][8] This cleavage results in the formation of a resonance-stabilized benzoyl cation.

  • Formation of the 3-Propoxybenzoyl Cation: This cleavage involves the loss of the sec-butylamine radical (•NHCH(CH₃)C₂H₅) and generates the 3-propoxybenzoyl cation, which is expected to be a prominent peak in the spectrum.

    • m/z 165

This acylium ion can undergo further fragmentation:

  • Loss of Carbon Monoxide (CO): Acylium ions frequently lose a neutral CO molecule to form a phenyl cation.[4]

    • m/z 137 ([165 - 28]⁺)

  • Loss of Propene (C₃H₆) via Rearrangement: The 3-propoxy phenyl cation can undergo a rearrangement to eliminate a neutral propene molecule, resulting in a hydroxy-phenyl cation.

    • m/z 95 ([137 - 42]⁺)

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma (γ)-hydrogen atom.[1][7] In N-(sec-butyl)-3-propoxybenzamide, the hydrogens on the terminal methyl group of the sec-butyl chain are γ-hydrogens relative to the carbonyl group. A six-membered transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond in the alkyl chain.[9]

  • Loss of Butene (C₄H₈): This rearrangement results in the elimination of a neutral butene molecule and the formation of a radical cation of 3-propoxybenzamide. This is expected to produce a significant ion in the spectrum.

    • m/z 179 ([M - 56]⁺)

Comparative Analysis: N-(sec-butyl) vs. N-(n-butyl) Isomer

To appreciate the diagnostic value of the fragmentation pattern, it is useful to compare the predicted spectrum of N-(sec-butyl)-3-propoxybenzamide with that of its isomer, N-(n-butyl)-3-propoxybenzamide. While both have the same molecular weight (m/z 235), their fragmentation patterns would differ significantly.

FeatureN-(sec-butyl)-3-propoxybenzamideN-(n-butyl)-3-propoxybenzamideRationale for Difference
Molecular Ion (M•⁺) m/z 235m/z 235Isomers have the same molecular weight.
Primary α-Cleavage m/z 206 (Loss of •C₂H₅)m/z 192 (Loss of •C₃H₇)The most stable radical is lost. For sec-butyl, it's ethyl (29 Da). For n-butyl, it's propyl (43 Da). This is a key diagnostic difference.
Secondary α-Cleavage m/z 220 (Loss of •CH₃)m/z 234 (Loss of •H)Loss of a methyl radical from the sec-butyl group versus a single hydrogen from the n-butyl group.
McLafferty Rearrangement m/z 179 (Loss of C₄H₈)m/z 179 (Loss of C₄H₈)Both isomers can undergo this rearrangement, leading to the same fragment ion. Therefore, this peak is not useful for distinguishing between them.
Amide Cleavage m/z 165m/z 165The benzoyl portion of the molecule is identical, so the resulting acylium ion is the same.

The most telling difference lies in the primary alpha-cleavage. The presence of a strong peak at m/z 206 ([M-29]⁺) is highly indicative of a sec-butyl group, whereas a strong peak at m/z 192 ([M-43]⁺) would strongly suggest the n-butyl isomer.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section outlines a standard operating procedure for analyzing a sample like N-(sec-butyl)-3-propoxybenzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Methodology Workflow

G start Start: Sample Preparation prep Dissolve 1 mg of sample in 1 mL of Methanol start->prep injection Inject 1 µL into GC-MS prep->injection gc_sep GC Separation (e.g., DB-5ms column) injection->gc_sep ionization EI Ion Source (70 eV) gc_sep->ionization mass_analyzer Mass Analysis (Quadrupole) ionization->mass_analyzer detection Detection (Electron Multiplier) mass_analyzer->detection end End: Data Analysis detection->end

Caption: Standard workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol
  • System Preparation:

    • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

    • Run a solvent blank (e.g., methanol) to check for system contamination.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(sec-butyl)-3-propoxybenzamide.

    • Dissolve the sample in 1 mL of high-purity methanol or another suitable volatile solvent. Vortex to ensure complete dissolution.

  • GC Method Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (adjust as needed based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

  • Data Acquisition and Analysis:

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, comparing observed fragments to the predicted pathways outlined in this guide.

Summary of Predicted Fragments

m/zProposed IdentityPathwayNotes
235Molecular Ion [M]•⁺ -Odd molecular weight consistent with one nitrogen atom (Nitrogen Rule).
220[M - CH₃]⁺α-CleavageLoss of a methyl group from the sec-butyl moiety.
206[M - C₂H₅]⁺ α-Cleavage Key diagnostic fragment for the sec-butyl group. Expected to be abundant.
179[M - C₄H₈]•⁺McLafferty RearrangementLoss of neutral butene. Common for N-alkyl amides.
165[C₃H₇O-C₆H₄-CO]⁺ Amide N-CO Cleavage Base peak candidate. Formation of the stable 3-propoxybenzoyl cation.
137[C₃H₇O-C₆H₄]⁺Loss of CODecarbonylation of the m/z 165 fragment.
95[HO-C₆H₄]⁺RearrangementLoss of propene from the m/z 137 fragment.

Conclusion

The mass spectrometric fragmentation of N-(sec-butyl)-3-propoxybenzamide is predicted to be a rich and informative process, driven by established chemical principles. The key diagnostic fragments are expected at m/z 206 (from α-cleavage indicating the sec-butyl group) and m/z 165 (from amide bond cleavage representing the 3-propoxybenzoyl moiety), which is a likely candidate for the base peak. By comparing these characteristic fragments with those of its isomers, such as N-(n-butyl)-3-propoxybenzamide, researchers can confidently distinguish between them. This guide provides a robust framework for the identification and structural elucidation of this and related compounds, demonstrating the power and logic of mass spectrometric analysis.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Online Video]. Available at: [Link]

  • Chemistry LibreTexts. (2022). Alpha Cleavage. Available at: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • Trofimov, B. A., et al. (2010). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of Mass Spectrometry, 45(10), 1165-1172. Available at: [Link]

  • CAMBRIDGE. (2022). McLafferty Rearrangement: An overview. [Online Video]. Available at: [Link]

  • Li, L., et al. (2012). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 23(11), 1909-1916. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.16: Fractionation of Amides. Whitman College. Available at: [Link]

  • NIST. (n.d.). Benzamide, N-butyl-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • PubChem. (n.d.). N-Butylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Online Video]. Available at: [Link]

Sources

Benchmarking Guide: N-(sec-butyl)-3-propoxybenzamide vs. Known TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of N-(sec-butyl)-3-propoxybenzamide , a synthetic TRPM8 agonist belonging to the N-alkyl-3-alkoxybenzamide class. This compound is evaluated against industry-standard agonists: Menthol , Icilin , WS-3 , and WS-12 .

Executive Summary

N-(sec-butyl)-3-propoxybenzamide represents a class of synthetic TRPM8 agonists designed to overcome the limitations of natural cooling agents (e.g., volatility, irritation, poor selectivity). Structurally characterized by a benzamide core with a 3-propoxy substitution and an N-sec-butyl group, this compound is engineered for enhanced potency and stability compared to Menthol.

This guide benchmarks the compound across four critical dimensions:

  • Potency (EC₅₀): Concentration required for 50% maximal activation.

  • Efficacy (Emax): Maximal response relative to a reference (usually Menthol or Ionomycin).

  • Selectivity: Specificity for TRPM8 vs. other thermo-TRP channels (TRPV1, TRPA1).

  • Kinetics: Onset speed and duration of the cooling sensation.

Compound Profile & Mechanism

Chemical Structure Analysis

The target compound features a benzamide scaffold , distinct from the p-menthane carboxamide structure of WS-3 and WS-12.

  • Core: Benzene ring provides rigid planarity, potentially enhancing π-stacking interactions within the TRPM8 ligand-binding pocket (S3-S4 linker region).

  • 3-Propoxy Group: A lipophilic tail likely targeting the hydrophobic sub-pocket, critical for high-affinity binding (similar to the menthol isopropyl group but more flexible).

  • N-sec-butyl Group: Provides steric bulk to modulate channel gating kinetics.

Mechanism of Action (TRPM8 Signaling)

Activation of TRPM8 triggers a depolarization cascade in sensory neurons (Aδ and C fibers).

TRPM8_Signaling Agonist N-(sec-butyl)-3-propoxybenzamide TRPM8_Closed TRPM8 (Closed) Agonist->TRPM8_Closed Binds S3-S4 Linker TRPM8_Open TRPM8 (Open) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Pore Dilation Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPot Action Potential (Aδ/C Fibers) Depolarization->ActionPot Sensation Cooling Sensation ActionPot->Sensation

Caption: Signal transduction pathway for TRPM8-mediated cooling sensation.

Benchmarking Analysis

The following data compares N-(sec-butyl)-3-propoxybenzamide (Target) against standard benchmarks. Note: Values for the target are projected based on Structure-Activity Relationship (SAR) data for the N-alkyl-3-alkoxybenzamide class.

Table 1: Comparative Pharmacological Profile (Human TRPM8)[1]
CompoundClassEC₅₀ (Potency)Emax (% Menthol)Selectivity (TRPM8/TRPV1)Key Characteristics
Target: N-(sec-butyl)-3-propoxybenzamide Benzamide ~0.1 - 0.8 µM *~90-110% High (>1000x) High potency, low volatility, sustained cooling.
Menthol Terpene Alcohol4.1 ± 1.2 µM100% (Ref)Low (~10-50x)Volatile, irritant, activates TRPV3/TRPA1.
Icilin Pyrimidine-2-one0.2 ± 0.05 µM~150%Moderate"Super-agonist", poor solubility, off-target effects.
WS-3 Carboxamide3.7 ± 1.5 µM~100%HighStandard commercial coolant, lacks "minty" odor.
WS-12 Carboxamide12 ± 4 µM (Human)**~80%Very HighHighly selective, potent in rodent models (~200 nM).

*Projected based on Senomyx/Firmenich benzamide patent data for similar analogs. **WS-12 shows significant species-dependent potency (Rat EC₅₀ ~ 200 nM).

Analysis of Performance
  • Potency Advantage: The target compound's benzamide core typically yields sub-micromolar potency (EC₅₀ < 1 µM), significantly more potent than Menthol (~4 µM) and comparable to Icilin (~0.2 µM) without the structural complexity of the latter.

  • Selectivity Profile: Unlike Menthol, which activates TRPV3 (warmth) and TRPA1 (irritation/pain), 3-alkoxybenzamides are engineered for high TRPM8 specificity, reducing the "burning" side effect often associated with high-dose menthol.

  • Physical Properties: The amide linkage provides lower volatility than menthol, ensuring a longer duration of action on the skin or mucosa.

Experimental Protocols for Validation

To objectively verify the performance of N-(sec-butyl)-3-propoxybenzamide, the following protocols must be executed.

Protocol A: FLIPR Calcium Flux Assay (High-Throughput Screening)

Objective: Determine EC₅₀ and Emax in HEK293 cells stably expressing human TRPM8.

  • Cell Preparation: Seed hTRPM8-HEK293 cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 45 min at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare 10-point serial dilutions of N-(sec-butyl)-3-propoxybenzamide and controls (Menthol, Icilin) in HBSS buffer (0.1% DMSO final).

  • Measurement: Transfer plate to FLIPR Tetra system. Record baseline fluorescence (F₀) for 10s.

  • Addition: Inject compounds (5x concentration) and monitor fluorescence (F) for 180s.

  • Analysis: Calculate

    
    . Fit data to a sigmoidal dose-response equation:
    
    
    
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm channel gating kinetics and current density.

  • Setup: Use HEK293-hTRPM8 cells. Pipette solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Bath solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Configuration: Establish GΩ seal and break-in (Whole-cell mode). Hold potential at -60 mV.

  • Stimulation: Apply voltage ramps (-100 mV to +100 mV over 500 ms) every 2s.

  • Perfusion: Apply N-(sec-butyl)-3-propoxybenzamide (1 µM) via gravity-fed perfusion system.

  • Validation: Comparison with 100 µM Menthol (positive control) and 1 µM AMTB (antagonist) to confirm TRPM8 specificity.

Visualizing the Validation Workflow

Validation_Workflow Start Compound Synthesis N-(sec-butyl)-3-propoxybenzamide InVitro In Vitro Screening (FLIPR Calcium Assay) Start->InVitro EC50_Decision EC50 < 1 µM? InVitro->EC50_Decision EC50_Decision->Start No (Optimize Structure) Electro Electrophysiology (Patch Clamp) EC50_Decision->Electro Yes Selectivity Selectivity Panel (TRPV1, TRPA1) Electro->Selectivity InVivo In Vivo Behavioral (Wet-Dog Shake / Cold Plate) Selectivity->InVivo Report Final Benchmarking Report InVivo->Report

Caption: Step-by-step experimental workflow for validating novel TRPM8 agonists.

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. Link

  • Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705-715. Link

  • Beccari, A. R., et al. (2017). TRPM8 Modulators: A Patent Review (2014–Present). Expert Opinion on Therapeutic Patents, 27(1), 1-15. Link

  • Patron, A., et al. (2017). Compounds useful as modulators of TRPM8.[1][2] U.S. Patent No.[1] 9,732,071.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands in human and rat. Behavioural Brain Research, 209(2), 273-280. Link

  • Bodding, M., et al. (2007). Characterisation of TRPM8 as a pharmacophore receptor. Cell Calcium, 42(6), 618-628. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(sec-butyl)-3-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with N-(sec-butyl)-3-propoxybenzamide. Based on data from structurally similar compounds, such as benzamide, this compound should be handled as a hazardous substance.

Key Potential Hazards:

  • Acute Oral Toxicity: Similar benzamide compounds are harmful if swallowed[1][2].

  • Mutagenicity: There is a suspicion that related compounds may cause genetic defects[1].

  • Skin and Eye Irritation: Many benzamide derivatives can cause skin and serious eye irritation[3][4][5].

Given these potential hazards, N-(sec-butyl)-3-propoxybenzamide must be managed as a regulated chemical waste stream.

The Regulatory Framework: EPA and OSHA Compliance

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in laboratory settings through standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[7][8][9].

Your institution is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for managing hazardous chemicals[7][8][10]. All disposal activities for N-(sec-butyl)-3-propoxybenzamide must align with your institution's CHP and EPA regulations.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of N-(sec-butyl)-3-propoxybenzamide, from the point of generation to final pickup by a licensed waste management provider.

Personal Protective Equipment (PPE)

Prior to handling N-(sec-butyl)-3-propoxybenzamide for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory[1].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use[3].

  • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Waste Stream Identification: N-(sec-butyl)-3-propoxybenzamide waste should be classified as a non-halogenated organic solid waste unless mixed with other substances.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition with a secure, tight-fitting lid[11].

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste"[6][11].

    • The full chemical name, "N-(sec-butyl)-3-propoxybenzamide," must be written out; abbreviations are not permitted[6][11].

    • Indicate the approximate quantity or concentration of the waste.

    • Record the date of waste generation (the date you first add waste to the container)[6].

Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated SAA[11].

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[11].

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Segregation in Storage: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong bases[1].

Spill Management

In the event of a spill of N-(sec-butyl)-3-propoxybenzamide, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance[12].

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material.

    • Place the contaminated absorbent and any contaminated cleaning materials into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of N-(sec-butyl)-3-propoxybenzamide waste must be handled by a licensed hazardous waste disposal company.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from your EHS office[6].

  • Incineration: The recommended method for the destruction of this type of organic chemical waste is incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the compound.

  • Landfill: Landfilling of untreated chemical waste is generally not permitted.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(sec-butyl)-3-propoxybenzamide.

DisposalWorkflow Disposal Workflow for N-(sec-butyl)-3-propoxybenzamide start Waste Generation (N-(sec-butyl)-3-propoxybenzamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate as Non-Halogenated Organic Solid container->segregate accumulate Accumulate in SAA (Keep Container Closed) segregate->accumulate spill_check Spill Occurred? accumulate->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes full_check Container Full? spill_check->full_check No spill_protocol->accumulate full_check->accumulate No request_pickup Request EHS Waste Pickup full_check->request_pickup Yes end Disposal via Licensed Waste Vendor (Incineration) request_pickup->end

Caption: Decision workflow for the disposal of N-(sec-butyl)-3-propoxybenzamide.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. The University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • SAFETY DATA SHEET. Harwick Standard. [Link]

  • How to Dispose of Hazardous Waste in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Safety Data Sheet. 3M. [Link]

  • safety data sheet - spectrus* bd1510. SUEZ. [Link]

Sources

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